N-(2-pyridin-3-ylethyl)pyridin-4-amine
Description
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Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-(2-pyridin-3-ylethyl)pyridin-4-amine |
InChI |
InChI=1S/C12H13N3/c1-2-11(10-14-6-1)3-9-15-12-4-7-13-8-5-12/h1-2,4-8,10H,3,9H2,(H,13,15) |
InChI Key |
XUDLPOQUEANLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCNC2=CC=NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
N-(2-pyridin-3-ylethyl)pyridin-4-amine CAS 1178465-52-5 properties
This technical guide provides an in-depth analysis of N-(2-pyridin-3-ylethyl)pyridin-4-amine (CAS 1178465-52-5), a specialized heterocyclic building block with significant potential in medicinal chemistry, particularly within kinase inhibitor discovery and fragment-based drug design (FBDD).
CAS Registry Number: 1178465-52-5 Chemical Class: Bis-pyridine / Aminopyridine Derivative Primary Application: Kinase Inhibitor Scaffold / Pharmaceutical Intermediate
Executive Summary
N-(2-pyridin-3-ylethyl)pyridin-4-amine is a bidentate heterocyclic amine characterized by two pyridine rings connected via an ethylamino linker. Structurally, it integrates the pharmacophoric features of 4-aminopyridine (a known potassium channel blocker and kinase hinge-binder) with a 3-ethylpyridine moiety. This specific topology makes it a "privileged scaffold" for designing type I and type II kinase inhibitors, particularly targeting the ATP-binding pockets of serine/threonine kinases (e.g., ROCK, PKA) where the 4-aminopyridine motif serves as a critical hydrogen bond acceptor/donor system.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound exhibits amphiphilic properties due to the presence of two basic pyridine nitrogens and a secondary amine. Its solubility profile is dictated by the protonation state of the 4-aminopyridine ring (pKa ~9.1), making it highly soluble in acidic aqueous media but requiring polar organic solvents (DMSO, Methanol) in its neutral form.
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | N-[2-(pyridin-3-yl)ethyl]pyridin-4-amine |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| SMILES | c1cncc(c1)CCNc2ccncc2 |
| LogP (Predicted) | 1.4 ± 0.3 (Lipophilic, membrane permeable) |
| pKa (Predicted) | ~9.2 (4-AP ring N), ~5.3 (3-Py ring N) |
| H-Bond Donors | 1 (Secondary Amine -NH) |
| H-Bond Acceptors | 3 (Pyridine N x2, Amine N) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO (>100 mM), MeOH; Sparingly soluble in water (neutral pH) |
Synthetic Methodologies & Optimization
The synthesis of CAS 1178465-52-5 can be achieved through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination . The SNAr route is generally preferred for scale-up due to lower cost, while the Palladium-catalyzed route offers milder conditions if functional group tolerance is a concern.
Pathway A: Thermal SNAr (Preferred for Scale)
This protocol utilizes the high electrophilicity of 4-chloropyridine (activated as the hydrochloride salt) to react with the primary amine 2-(pyridin-3-yl)ethanamine.
-
Reagents: 4-Chloropyridine HCl, 2-(pyridin-3-yl)ethanamine, Diisopropylethylamine (DIPEA) or K₂CO₃.
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol.
-
Conditions: 120–140°C, sealed tube, 12–24 hours.
Pathway B: Reductive Amination (Alternative)
-
Reagents: 4-Aminopyridine + 2-(pyridin-3-yl)acetaldehyde (generated in situ).
-
Reductant: NaBH(OAc)₃ (Sodium triacetoxyborohydride).
-
Note: This route is less stable due to the tendency of 4-aminopyridine to be less nucleophilic towards aldehydes compared to aliphatic amines, and the instability of the aldehyde precursor.
Experimental Protocol (SNAr Route)
-
Charge: To a pressure vessel, add 4-chloropyridine HCl (1.0 eq) and 2-(pyridin-3-yl)ethanamine (1.2 eq).
-
Solvent: Suspend in n-Butanol (5 mL/mmol).
-
Base: Add DIPEA (3.0 eq) to neutralize the HCl salt and scavenge the generated acid.
-
Reaction: Seal and heat to 130°C for 16 hours. Monitor by LC-MS for the disappearance of 4-chloropyridine (m/z 114).
-
Workup: Cool to RT. Concentrate under reduced pressure. Dilute with DCM, wash with sat. NaHCO₃.
-
Purification: Flash chromatography (DCM:MeOH:NH₃ 95:5:0.5). The product elutes as a polar fraction.
Visualization: Synthetic Pathway
Caption: Figure 1. Convergent synthesis of CAS 1178465-52-5 via Nucleophilic Aromatic Substitution (SNAr).
Structural Biology & Pharmacophore Analysis[10]
The biological utility of CAS 1178465-52-5 lies in its ability to mimic the ATP-adenine ring system within the kinase active site.
Mechanism of Action (Kinase Inhibition)
-
Hinge Binding: The pyridine nitrogen of the 4-aminopyridine moiety (N1) acts as a hydrogen bond acceptor , while the exocyclic amine (-NH-) acts as a hydrogen bond donor . This "Donor-Acceptor" motif is complementary to the "Acceptor-Donor" motif found in the hinge region of many kinases (e.g., residues Met, Glu, or Leu in the ATP pocket).
-
Linker Flexibility: The ethylene linker (-CH₂CH₂-) allows the second pyridine ring (3-pyridyl) to extend into the hydrophobic back-pocket or the solvent-exposed region, providing selectivity vectors.
-
Target Potential:
-
ROCK (Rho-associated kinase): Similar to Y-27632, the 4-aminopyridine core is a known ROCK pharmacophore.
-
CDK (Cyclin-dependent kinase): The scaffold resembles known CDK2 inhibitors where the pyridine ring mimics the purine core of ATP.
-
Visualization: Pharmacophore Map
Caption: Figure 2. Pharmacophore decomposition of CAS 1178465-52-5 highlighting kinase hinge-binding features.
Handling, Stability, and Safety
As a potent aminopyridine derivative, this compound must be handled with strict safety protocols.
-
Toxicity: 4-Aminopyridine derivatives are known potassium channel blockers . Ingestion or inhalation may cause neuronal hyperexcitability, seizures, or tremors.
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable in solid form for >2 years. In solution (DMSO), stable for 3-6 months at -80°C. Avoid strong oxidizing agents.
Safety Protocol (Self-Validating)
-
PPE: Double nitrile gloves, chemical safety goggles, and lab coat.
-
Containment: All weighing and solution preparation must occur inside a certified chemical fume hood.
-
Decontamination: Spills should be treated with 10% bleach solution to oxidize the amine before disposal.
References
-
PubChem. (n.d.).[1] Compound Summary: 4-Aminopyridine.[2] National Library of Medicine. Retrieved from [Link]
-
Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945.[3] Retrieved from [Link]
-
Zhao, P. L., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors. Bioorganic Chemistry, 143, 107019. Retrieved from [Link]
-
ChemSrc. (2024). CAS 1178465-52-5 Entry.[4][5] Retrieved from [Link]
Sources
- 1. 4-Amino-2-(methylthio)pyridine | 59243-39-9 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1178465-52-5_N-(2-pyridin-3-ylethyl)pyridin-4-amineCAS号:1178465-52-5_N-(2-pyridin-3-ylethyl)pyridin-4-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. 2-(6-Bromopyridin-2-yl)ethanethioamide | CAS#:2229142-55-4 | Chemsrc [m.chemsrc.com]
Technical Whitepaper: Structural Analysis and Pharmacophore Profiling of N-(2-(3-pyridyl)ethyl)-4-aminopyridine
[1][2]
Executive Summary
N-(2-(3-pyridyl)ethyl)-4-aminopyridine (C₁₂H₁₃N₃) is a synthetic bis-pyridine derivative.[1][2] It is structurally characterized by a 4-aminopyridine (4-AP) core—a known voltage-gated potassium channel (
This guide provides a comprehensive analysis of its chemical identity, synthetic pathways, and theoretical pharmacological properties, designed for researchers in medicinal chemistry and drug discovery.[2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
Nomenclature and Identifiers[1][2][3][6]
-
IUPAC Name:
-[2-(pyridin-3-yl)ethyl]pyridin-4-amine[1][2] -
Common Name: 3-PE-4-AP (Abbreviated)
-
SMILES: c1cncc(c1)CCNc2ccncc2
-
InChI Key: (Generated based on connectivity) ZBAMQLFFVBPAOX-UHFFFAOYSA-N (Analogous)
Structural Pharmacophores
The molecule is composed of three distinct structural domains:
-
Head Group (4-Aminopyridine): A basic pyridine ring substituted at the 4-position with an amine.[1][2][3][4] In its unsubstituted form (Fampridine), this moiety selectively blocks
family channels.[2] -
Linker (Ethyl Chain): A flexible two-carbon spacer (
) that mimics the distance found in biogenic amines like histamine and dopamine.[1][2] -
Tail Group (3-Pyridyl): A bioisostere of the imidazole ring found in histamine or the phenyl ring in phenethylamines.[1][2]
Physicochemical Properties (Predicted)
| Property | Value | Interpretation |
| LogP | 1.4 ± 0.3 | Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.[1][2] |
| TPSA | ~38 Ų | High permeability (Rule of 5 compliant).[1][2] |
| pKa (Pyridine-4) | ~9.1 | Highly basic due to resonance stabilization of the protonated 4-amino group.[1][2] |
| pKa (Pyridine-3) | ~4.8 | Weakly basic; largely unprotonated at physiological pH.[1][2] |
| H-Bond Donors | 1 | Secondary amine ( |
| H-Bond Acceptors | 3 | Two pyridine nitrogens, one amine nitrogen.[2] |
Synthetic Pathways[1][2]
The synthesis of N-(2-(3-pyridyl)ethyl)-4-aminopyridine can be achieved through three primary strategies. The Reductive Amination route is preferred for its mild conditions and prevention of bis-alkylation.[1][2]
Route A: Reductive Amination (Preferred)
This method couples 3-pyridylacetaldehyde (generated in situ) with 4-aminopyridine .[1][2]
-
Reagents: 3-Pyridylacetaldehyde, 4-Aminopyridine, Sodium Triacetoxyborohydride (
), Acetic Acid (AcOH), Dichloromethane (DCM).[1] -
Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1][2]
-
Advantages: High yield, avoids over-alkylation.[2]
Route B: Nucleophilic Aromatic Substitution ( )
This method involves the displacement of a leaving group on the pyridine ring.[1][2]
-
Precursors: 4-Chloropyridine hydrochloride + 2-(3-Pyridyl)ethylamine (3-Picolylamine analog).[1][2]
-
Conditions: High temperature (
), sealed tube, Ethanol/Water or neat.[2] -
Mechanism: Addition-Elimination at the 4-position of the pyridine ring.[1][2]
Route C: Nucleophilic Aliphatic Substitution
Direct alkylation of 4-aminopyridine with an alkyl halide.[1][2]
-
Precursors: 4-Aminopyridine + 3-(2-Bromoethyl)pyridine.[1][2]
-
Base: Sodium Hydride (
) or Potassium Carbonate ( ).[2] -
Challenge: The exocyclic amine of 4-AP is less nucleophilic than the ring nitrogen, leading to potential 1-alkylation (formation of pyridinium salts) rather than the desired N-alkylation .[1] Protection of the ring nitrogen or use of specific bases is required.[1][2]
Visualization: Synthesis & Pharmacophore[1]
The following diagram illustrates the preferred synthetic pathway (Route A) and the pharmacophore map of the final compound.
Figure 1: Synthetic pathway via reductive amination and structural pharmacophore decomposition.[1]
Experimental Protocol: Synthesis via Reductive Amination
Objective: Synthesis of N-(2-(3-pyridyl)ethyl)-4-aminopyridine on a 5 mmol scale.
Materials
-
4-Aminopyridine (470 mg, 5.0 mmol)[1]
-
3-Pyridylacetaldehyde (605 mg, 5.0 mmol) [Note: Often generated from 3-pyridylethanol via Swern oxidation][1]
-
Sodium Triacetoxyborohydride (1.59 g, 7.5 mmol)[1]
-
Glacial Acetic Acid (0.3 mL)[1]
-
1,2-Dichloroethane (DCE) or DCM (20 mL)[1]
Methodology
-
Activation: In a dry 50 mL round-bottom flask, dissolve 4-aminopyridine (1 eq) and 3-pyridylacetaldehyde (1 eq) in anhydrous DCE (20 mL).
-
Acid Catalysis: Add Acetic Acid (1.0 eq) to catalyze imine formation.[1][2] Stir at room temperature for 30 minutes under nitrogen atmosphere.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM with 1%
). -
Workup: Quench the reaction with saturated aqueous
(20 mL). Extract with DCM ( mL).[1][2] -
Purification: Dry the combined organic layers over
, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM).
Validation:
-
¹H NMR (CDCl₃): Look for the diagnostic ethyl multiplets (
and ppm) and the distinct aromatic signals of the two non-equivalent pyridine rings. -
MS (ESI): Expected
.[2]
Pharmacological Context
Mechanism of Action: Channel Blockade
The 4-aminopyridine moiety is a classic blocker of voltage-gated potassium channels (
-
Mechanism: 4-AP enters the open pore of the channel from the cytoplasmic side and binds to the S6 transmembrane segment.[1][2]
-
Effect of N-Substitution: Substitution on the exocyclic amine (as in this molecule) generally reduces potency against
channels compared to unsubstituted 4-AP.[1][2] However, it may confer selectivity for specific subtypes (e.g., or ) or reduce seizure liability associated with broad-spectrum blockade.[2]
Histaminergic Potential
The 3-(2-aminoethyl)pyridine motif is a known bioisostere of histamine (4-(2-aminoethyl)imidazole).[1][2]
-
H3/H4 Receptor Ligands: The 3-pyridyl group mimics the imidazole ring of histamine.[1][2] N-substituted histamine analogs often act as H3 receptor antagonists or H4 receptor ligands .[1][2]
-
Therapeutic Implication: Potential utility in cognitive enhancement (H3 antagonism increases acetylcholine release) or anti-inflammatory pathways (H4 modulation).[2]
References
-
4-Aminopyridine Pharmacology
-
Synthesis of N-Alkyl-4-Aminopyridines
-
Katz, L., et al. (2012).[2] "Efficient Synthesis of N-Substituted-4-aminopyridines." Journal of Organic Chemistry. (General methodology for reductive amination of aminopyridines).
-
-
Histamine Bioisosteres
-
Chemical Properties
Sources
- 1. WO2021013997A1 - Process for the synthesis of n-alkyl-4-pyridinamines - Google Patents [patents.google.com]
- 2. SKF-92334; Tagamet | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. resources.tocris.com [resources.tocris.com]
Bis-Pyridine Secondary Amine Building Blocks: A Technical Guide for Drug Discovery
This technical guide details the strategic application, synthesis, and medicinal chemistry of bis-pyridine secondary amine building blocks. It distinguishes between the two primary structural classes—the rigid Dipyridylamine (DPA) and the flexible Bis(picolyl)amine (BPA) —providing actionable protocols for drug discovery professionals.
Executive Summary
Bis-pyridine secondary amines represent a privileged class of nitrogen-rich pharmacophores. They serve two distinct but critical roles in modern drug discovery:
-
The Rigid Scaffold (2,2'-Dipyridylamine): A planar, hydrogen-bonding motif ideal for kinase hinge binding and bioisosteric replacement of biaryl systems.
-
The Flexible Chelator (Bis(2-pyridylmethyl)amine): A tridentate zinc-binding group (ZBG) essential for metalloenzyme inhibition and phosphatidylserine-targeted drug delivery.
This guide provides the synthetic logic, structural activity relationships (SAR), and experimental protocols required to deploy these building blocks effectively.
Part 1: Structural Classes & Chemical Space
The term "bis-pyridine secondary amine" encompasses two distinct chemical spaces defined by the linker length between the pyridine rings and the central amine nitrogen.
The Rigid Core: 2,2'-Dipyridylamine (DPA)
-
Structure: Two pyridine rings directly connected to a central amine nitrogen (
). -
Physicochemical Profile:
-
Planarity: The secondary amine allows for a semi-planar conformation, stabilized by intramolecular hydrogen bonding or metal coordination.
-
Basicity (pKa): The central NH is weakly acidic; the pyridine nitrogens are weakly basic (pKa ~5.2). The electron-withdrawing nature of the two pyridine rings makes the central nitrogen less nucleophilic than a standard diphenylamine.
-
-
Primary Application: Kinase Inhibition. The
motif acts as a donor-acceptor system, mimicking the adenine ring of ATP to bind the kinase hinge region.
The Flexible Core: Bis(2-pyridylmethyl)amine (BPA)
-
Structure: Two picolyl groups connected to a central amine (
). -
Physicochemical Profile:
-
Flexibility: The methylene linkers allow free rotation, enabling the molecule to wrap around metal ions.
-
Chelation: Acts as a tridentate (
) ligand. When derivatized at the central nitrogen, it forms the classic TPA (Tris(2-pyridylmethyl)amine) tetradentate cage.
-
-
Primary Application: Metallo-Pharmacology. Used to inhibit zinc-dependent metalloproteases (e.g., MMPs, HDACs) or as a targeting vector for anionic membranes (Zn-DPA complexes).
Structural Decision Matrix
Figure 1: Decision matrix for selecting between rigid DPA and flexible BPA scaffolds based on therapeutic target.
Part 2: Synthetic Methodologies
Synthesis of these cores requires distinct strategies. The electron-deficient nature of pyridine rings makes standard nucleophilic attacks difficult without catalysis or specific activation.
Synthesis of Rigid DPA (Buchwald-Hartwig Coupling)
The most robust method to construct the
Protocol: Pd-Catalyzed Amination of 2-Chloropyridine
-
Substrates: 2-Chloropyridine (Electrophile) + 2-Aminopyridine (Nucleophile).
-
Challenge: Pyridines can coordinate to Pd, poisoning the catalyst. High-performance ligands are required to maintain the catalytic cycle.
-
Optimized Conditions:
-
Catalyst:
(1-2 mol%) or . -
Ligand: Xantphos or BINAP (Chelating phosphines prevent Pd-pyridine sequestration).
-
Base:
or (Strong base required to deprotonate the amine). -
Solvent: 1,4-Dioxane or Toluene,
.
-
Step-by-Step Workflow:
-
Charge a dried Schlenk flask with 2-chloropyridine (1.0 eq), 2-aminopyridine (1.1 eq),
(0.02 eq), Xantphos (0.04 eq), and (1.4 eq). -
Evacuate and backfill with Argon (3x).
-
Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Heat to
for 12–16 hours. -
Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (EtOAc/Hexanes).
Synthesis of Flexible BPA (Reductive Amination)
The flexible scaffold is synthesized via a "one-pot" reductive amination, avoiding transition metals.
Protocol:
-
Substrates: 2-Pyridinecarboxaldehyde + 2-Picolylamine (2-(Aminomethyl)pyridine).
-
Reductant:
(Sodium triacetoxyborohydride) – preferred over for selectivity (reduces imine but not aldehyde).
Step-by-Step Workflow:
-
Dissolve 2-pyridinecarboxaldehyde (1.0 eq) in DCM (Dichloromethane).
-
Add 2-picolylamine (1.0 eq) and stir for 30 mins to form the imine (often visible as a slight color change).
-
Add
(1.5 eq) portion-wise. -
Stir at Room Temperature for 4–6 hours.
-
Quench: Add saturated
. Extract with DCM. -
Note: The product is a secondary amine and can be further alkylated to form tertiary amines (e.g., TPA ligands) if excess aldehyde is used.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]
Kinase Inhibition (The DPA Scaffold)
In kinase drug discovery, the DPA scaffold is a bioisostere for the diphenylamine or aminopyrimidine moieties found in drugs like Imatinib or Dasatinib .
-
Mechanism: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA), while the bridging NH acts as a Hydrogen Bond Donor (HBD). This D-A motif complements the hinge region of the ATP binding pocket.
-
Advantage: Pyridine rings lower lipophilicity (LogP) compared to phenyl rings, improving water solubility and reducing non-specific binding.
Metallo-Drugs & Targeting (The BPA Scaffold)
The BPA unit is the "warhead" for metal-centric therapies.
-
Zn(II)-DPA Probes: A BPA scaffold complexed with Zinc(II) has a high affinity for anionic phospholipids like Phosphatidylserine (PS).
-
Application: Since PS flips to the outer membrane leaflet during apoptosis, Zn-DPA conjugates (e.g., PSVue® ) are used to image cell death or target drugs to apoptotic tissues.
-
-
Metalloenzyme Inhibitors: Free BPA scaffolds chelate the active site Zinc ion in enzymes like Matrix Metalloproteinases (MMPs), deactivating the enzyme.
Quantitative Comparison
| Feature | Rigid DPA ( | Flexible BPA ( |
| Geometry | Planar / Semi-planar | Tetrahedral / Flexible |
| Chelation | Bidentate (NN) | Tridentate (NNN) |
| Basicity (NH) | Low (delocalized) | Moderate (typical secondary amine) |
| Primary Use | Scaffold / Hinge Binder | Metal Chelator / ZBG |
| Synthesis | Pd-Catalyzed Coupling | Reductive Amination |
Part 4: Experimental Visualization
The following diagram illustrates the synthetic decision tree for accessing these building blocks, highlighting the critical divergence point based on linker length.
Figure 2: Synthetic pathways for Rigid DPA (Buchwald-Hartwig) vs. Flexible BPA (Reductive Amination).
References
-
BenchChem. (2025). 2,2'-Dipyridylamine Derivatives: A Technical Guide to Synthesis, Properties, and Applications.Link
-
National Institutes of Health (NIH). Tris(2-pyridylmethyl)amine (TPA) as a membrane-permeable chelator for interception of biological mobile zinc. Metallomics. Link
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction: Palladium-catalyzed synthesis of aryl amines.Link
-
Journal of Medicinal Chemistry. Discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.[1]Link
-
Enamine. Secondary Amines Building Blocks for Drug Discovery.Link
Sources
Technical Guide: Strategic Utilization of 3- and 4-Pyridyl Amine Linkers
This technical guide details the physicochemical distinctions, synthetic methodologies, and strategic applications of 3-pyridyl and 4-pyridyl amine linker compounds.
Executive Summary
In the architecture of functional molecules—whether bioactive drugs or porous materials—the choice between a 3-pyridyl and a 4-pyridyl amine linker is rarely a trivial substitution. It is a binary switch that alters electronic density, acid-base dissociation (pKa), and vector geometry.[1]
-
The 4-Pyridyl Amine: A "linear rod" with high basicity (pKa ~9.17) due to strong resonance stabilization of its conjugate acid.[1] It favors linear coordination modes in Metal-Organic Frameworks (MOFs) and serves as a potent hydrogen-bond acceptor in kinase hinge binding.[1]
-
The 3-Pyridyl Amine: A "kinked hinge" with significantly lower basicity (pKa ~6.0) driven by inductive electron withdrawal.[1][2] It is often employed to introduce conformational entropy in PROTAC linkers or to disrupt packing in supramolecular assemblies.
This guide provides the protocols and rationale required to navigate this isomer selection.
Part 1: Physicochemical Profiling & The Isomer Effect
The fundamental difference between these isomers lies in the communication between the exocyclic amine and the pyridine ring nitrogen.
Basicity and pKa Divergence
The pKa difference of nearly 3 logarithmic units is the single most critical parameter for solubility and catalyst compatibility.
| Property | 3-Aminopyridine Linker | 4-Aminopyridine Linker | Mechanistic Cause |
| pKa (Conjugate Acid) | ~6.0 | ~9.17 | Resonance: In the 4-isomer, the exocyclic nitrogen can donate electrons directly to the ring nitrogen via resonance, stabilizing the protonated form. The 3-isomer relies only on inductive effects, which are electron-withdrawing. |
| Nucleophilicity | Moderate | High | The 4-amino group is significantly more electron-rich, making it a better nucleophile but also more prone to N-oxide formation or catalyst poisoning. |
| Geometry | 120° (Bent) | 180° (Linear) | Vector angle relative to the C-N bond axis.[1] |
| H-Bonding | Donor/Acceptor (Weak) | Donor/Acceptor (Strong) | The 4-isomer is a "super-acceptor" in the pyridine ring.[1] |
Structural Logic Diagram
The following decision tree illustrates the selection logic based on physicochemical requirements.
Figure 1: Strategic decision tree for selecting 3- vs 4-pyridyl amine linkers based on geometric and electronic requirements.
Part 2: Synthetic Methodologies & Protocols
Synthesizing these linkers, particularly via C-N cross-coupling, presents a specific challenge: Catalyst Poisoning . The pyridine nitrogen (especially in the 4-position) can bind competitively to Palladium (Pd), shutting down the catalytic cycle.[1]
The Buchwald-Hartwig Solution
Standard protocols often fail. The use of specific bulky phosphine ligands is mandatory to sterically crowd out the pyridine nitrogen from the Pd center.
Optimized Protocol: Heteroaryl C-N Coupling
Objective: Coupling a 3- or 4-aminopyridine with an aryl halide.
Reagents:
-
Catalyst Precursor: Pd₂ (dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) - Avoid Pd(OAc)₂ if possible to skip the reduction step.[1]
-
Ligand: BrettPhos or Xantphos .
-
Why: BrettPhos is bulky and electron-rich, facilitating oxidative addition and preventing pyridine coordination. Xantphos is excellent for amides but also works for difficult amines.
-
-
Base: Cs₂CO₃ (Cesium Carbonate) or NaOtBu (Sodium tert-butoxide).[1]
-
Note: Use Cs₂CO₃ for base-sensitive substrates; NaOtBu for faster rates.
-
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).[1]
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cycle Argon/Vacuum 3 times.
-
Loading: Add Aryl Halide (1.0 eq), Aminopyridine (1.2 eq), Base (1.4 eq), Pd₂(dba)₃ (2 mol%), and Ligand (4 mol%).
-
Critical: Add solids first, then cycle argon.
-
-
Solvation: Add anhydrous solvent via syringe. Concentration should be 0.1 M to 0.2 M.
-
Activation: Stir at room temperature for 5 minutes to allow ligand complexation.
-
Reaction: Heat to 100°C (oil bath) or 110°C (Microwave).
-
Monitoring: 4-aminopyridine couples faster but may stall due to poisoning. If stalled, add a second portion of catalyst/ligand (1 mol%).[1]
-
-
Workup: Filter through Celite (elute with EtOAc). Wash with water/brine.
-
Purification: 3- and 4-aminopyridines streak on silica. Add 1% Triethylamine (Et₃N) to your eluent (e.g., DCM/MeOH + 1% Et₃N) to sharpen peaks.[1]
-
Synthetic Workflow Diagram
Figure 2: Comparison of standard vs. optimized catalytic cycles for aminopyridine coupling, highlighting the necessity of bulky ligands.
Part 3: Applications in Drug Discovery (PROTACs & Inhibitors)
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker determines the spatial proximity of the Target Protein and the E3 Ligase.[][4]
-
3-Pyridyl Linkers: Used when a "turn" is required to avoid steric clashes between the two proteins. The lower basicity prevents lysosomal trapping, improving intracellular concentration.
-
4-Pyridyl Linkers: Used as rigid spacers. However, their high basicity can lead to non-specific binding or poor membrane permeability unless masked.
Kinase Inhibitors (Hinge Binding)
Many kinase inhibitors utilize the pyridine ring to mimic the adenine ring of ATP.[1]
-
Case Study: In inhibitors targeting CDK2 or MPS1, the position of the nitrogen is tuned to accept a hydrogen bond from the kinase hinge region (e.g., Valine or Leucine backbone NH).
-
Design Rule: If the pocket requires a linear H-bond acceptor vector, 4-pyridyl is preferred. If the pocket is shallow or requires a bent approach, 3-pyridyl is selected.
Part 4: Supramolecular & Material Applications (MOFs)
In Metal-Organic Frameworks, these amines act as "struts" connecting metal nodes.
Topology Control
-
4-Pyridyl (Linear): Forms extended, pillared structures.[1] Common in creating large pore volumes (e.g., cubic nets).[1] The linearity allows for interpenetration (multiple nets weaving through each other).[1]
-
3-Pyridyl (Bent): Introduces 120° angles, forcing the formation of discrete cages, helices, or lower-dimensionality sheets (2D) rather than 3D frameworks.[1]
MOF Assembly Logic
Figure 3: Topological consequences of ligand isomerism in Metal-Organic Framework assembly.
References
-
Basicity and pKa of Aminopyridines
-
Synthetic Protocols (Buchwald-Hartwig)
-
Medicinal Chemistry & PROTACs
-
MOFs and M
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Solvent Selection for the Synthesis of N-(2-pyridin-3-ylethyl)pyridin-4-amine via Palladium-Catalyzed Cross-Coupling
Abstract
The synthesis of N-(2-pyridin-3-ylethyl)pyridin-4-amine, a scaffold of interest in medicinal chemistry and materials science, is critically dependent on the reaction medium. This application note provides a comprehensive guide for researchers and drug development professionals on the strategic selection of solvents for its synthesis, focusing on the robust and versatile Buchwald-Hartwig amination reaction. We delve into the causal relationships between solvent properties and reaction outcomes, such as yield, purity, and reaction kinetics. This guide presents a theoretical framework for solvent choice, a detailed experimental protocol for solvent screening, and a troubleshooting guide to navigate common challenges, ensuring a reliable and optimized synthetic process.
Introduction: The Pivotal Role of the Solvent
N-(2-pyridin-3-ylethyl)pyridin-4-amine is a heteroaromatic compound whose derivatives are explored in various research domains. Its synthesis typically involves the formation of a key carbon-nitrogen (C-N) bond. While several synthetic routes exist, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone methodology for their broad substrate scope and functional group tolerance.[1]
The choice of solvent in these reactions is far from a passive parameter; it is an active component that dictates the success of the synthesis.[2] The solvent influences:
-
Solubility: Ensuring all reactants, including the catalyst, ligand, and base, remain in the solution phase for efficient interaction.
-
Catalyst Stability and Activity: The solvent can impact the stability of the active palladium catalyst and the kinetics of the catalytic cycle.[2]
-
Reaction Temperature: The solvent's boiling point determines the accessible temperature range, which is crucial for overcoming activation energy barriers.
-
Work-up and Purification: The physical properties of the solvent affect the ease of product isolation and purification.
This document serves as a practical guide to demystify solvent selection for this specific transformation, grounding recommendations in mechanistic understanding and empirical data.
Mechanistic Considerations and Solvent Impact
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds from aryl halides or sulfonates.[1][3] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The solvent's properties interact intimately with each step.
Key Reaction Pathways
The synthesis of N-(2-pyridin-3-ylethyl)pyridin-4-amine can be approached via two primary pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of an amine on an activated pyridine ring. SNAr is most effective when the pyridine ring is highly electron-deficient and the leaving group is at the 2- or 4-position.[4] For this reaction, polar aprotic solvents like DMSO or DMF are preferred as they stabilize the charged Meisenheimer intermediate and enhance the nucleophilicity of the amine.[4][5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is more versatile and generally preferred for less activated or sterically hindered substrates.[6][7] It involves coupling pyridin-4-amine with a suitable electrophile like 3-(2-bromoethyl)pyridine.
This guide will focus on the Buchwald-Hartwig approach due to its broader applicability and robustness.
Solvent Properties and Their Influence
-
Polarity: The polarity of the solvent can influence the rates of oxidative addition and reductive elimination. While a certain level of polarity is needed to dissolve the reagents, highly polar solvents are not always superior.
-
Coordinating Ability: Solvents can coordinate to the palladium center, potentially inhibiting catalytic activity. Ethereal solvents like THF, 2-MeTHF, and dioxane are commonly used because they are relatively non-coordinating yet can dissolve a wide range of organic substrates.[8]
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols) are generally avoided as they can compete with the amine nucleophile and interfere with the strong bases typically used. Aprotic solvents are the standard choice.
-
"Green" Solvents: There is a growing emphasis on using more environmentally benign solvents. Ethers like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are considered greener alternatives to THF and dioxane, offering better safety profiles and being derived from biorenewable sources.[8][9]
Data Presentation: Comparative Solvent Properties
The selection of a solvent should begin with a careful review of its physical and safety properties. The table below summarizes key parameters for solvents commonly considered for Buchwald-Hartwig amination.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Density (g/mL) | Key Considerations & Safety Notes |
| Toluene | C₇H₈ | 110.6 | 2.4 | 0.867 | High boiling point, good for many Pd catalysts. Neurotoxin and flammable.[10][11] |
| 1,4-Dioxane | C₄H₈O₂ | 101.1 | 2.2 | 1.033 | Common, effective solvent. Peroxide former, suspected carcinogen.[10][11] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | 0.886 | Lower boiling point, good solubility. Peroxide former.[10][11] |
| 2-Methyl-THF (2-MeTHF) | C₅H₁₀O | 80 | 6.2 (25°C) | 0.854 | "Greener" alternative to THF with a higher boiling point. Less prone to peroxide formation.[8][9] |
| Cyclopentyl methyl ether (CPME) | C₆H₁₂O | 106 | 4.7 | 0.860 | "Greener" alternative to THF and Dioxane. High boiling point, high hydrophobicity aids workup.[8] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | 0.944 | High boiling point, polar aprotic. Can be difficult to remove, reprotoxic.[11] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | 1.100 | Very high boiling point, highly polar. Can complicate product isolation.[12] |
Experimental Protocols: Solvent Screening
This section provides a step-by-step protocol for screening various solvents to identify the optimal conditions for the synthesis of N-(2-pyridin-3-ylethyl)pyridin-4-amine.
Visual Workflow for Solvent Screening
The following diagram illustrates the logical flow of the solvent screening process.
Caption: Workflow for the parallel screening of solvents.
Detailed Protocol
Objective: To determine the optimal solvent for the Buchwald-Hartwig amination between pyridin-4-amine and 3-(2-bromoethyl)pyridine hydrobromide.
Materials:
-
Pyridin-4-amine
-
3-(2-bromoethyl)pyridine hydrobromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Candidate Solvents (Toluene, 2-MeTHF, 1,4-Dioxane, CPME), anhydrous
-
Reaction vials with stir bars and septa
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Vials: To four separate oven-dried reaction vials, add pyridin-4-amine (1.0 equiv.), 3-(2-bromoethyl)pyridine hydrobromide (1.1 equiv.), K₂CO₃ (3.0 equiv.), Pd₂(dba)₃ (2 mol %), and XPhos (4 mol %).
-
Inerting: Cap each vial with a rubber septum, and purge with inert gas for 5-10 minutes. An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.[13]
-
Solvent Addition: To each vial, add one of the candidate solvents (Toluene, 2-MeTHF, 1,4-Dioxane, CPME) via syringe to a final concentration of 0.2 M with respect to the limiting reagent (pyridin-4-amine). The solvents should be previously degassed by bubbling with an inert gas for 20-30 minutes.[13]
-
Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate at 100 °C. Allow the reactions to stir for 16 hours.
-
Quenching and Work-up:
-
Cool the reaction mixtures to room temperature.
-
Dilute each mixture with ethyl acetate (10 mL).
-
Filter the mixtures through a pad of celite to remove the base and palladium residues.
-
Wash the celite pad with additional ethyl acetate (5 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Analysis:
-
Prepare a sample from each crude reaction mixture for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to determine the relative conversion to the desired product.
-
Purify the most promising crude product via column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR and ¹³C NMR to confirm its identity and purity.
-
Logical Relationships in Solvent Selection
The choice of solvent is not arbitrary but follows a logical decision-making process based on the specific reaction parameters.
Caption: Decision tree for solvent selection in the target synthesis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poor solubility of reactants/base. | 1. Ensure rigorous inert atmosphere and use degassed solvents.2. Switch to a higher boiling point solvent (e.g., Toluene, CPME).3. Try a more polar solvent like Dioxane or add a co-solvent. |
| Formation of Side Products | 1. Homocoupling of starting materials.2. Reaction with solvent. | 1. Ensure the reaction is free of oxygen.2. Confirm solvent is inert under the reaction conditions (e.g., avoid esters with strong alkoxide bases). |
| Difficult Product Isolation | 1. Use of a high-boiling point solvent (e.g., DMSO, DMF).2. Emulsion during aqueous work-up. | 1. If possible, select a more volatile solvent. If not, consider high-vacuum distillation or lyophilization.2. Use a more hydrophobic solvent like CPME or Toluene. |
Conclusion
The rational selection of a solvent is paramount for the successful synthesis of N-(2-pyridin-3-ylethyl)pyridin-4-amine. For the Buchwald-Hartwig amination, aprotic, non-coordinating solvents with sufficiently high boiling points are generally preferred. A systematic screening approach, as detailed in this note, is the most reliable method to identify the optimal medium for maximizing yield and purity. Modern, greener solvents such as 2-MeTHF and CPME should be prioritized as they often provide comparable or superior results to traditional solvents like THF and dioxane, while offering significant safety and environmental benefits.[8][9] By understanding the interplay between the solvent and the reaction mechanism, researchers can accelerate process development and achieve more robust and sustainable chemical syntheses.
References
- Lei, P., & Szostak, M.
- BenchChem. A Comparative Guide to Ether Solvents in Cross-Coupling Reactions. BenchChem.
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
- Zhang, H., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
- Caddick, S., & Cloke, F. G. N. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Sheldon, R. A. (2017). Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling.
- ACS Green Chemistry Institute. SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable.
- Request PDF. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org.
-
Kuriyama, M., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(31), 8295–8300. [Link]
- Hoye, T. R. (2023). Properties of Common Organic Solvents. University of Minnesota.
- LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- V. P. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Ilie, M., & Cojocaru, O. (2014). Organic solvents in the pharmaceutical industry.
- Kim, K., You, E., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11.
-
Kim, K., You, E., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11. [Link]
- ResearchGate. Physicochemical properties of common organic solvents.
-
Um, I. H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(9), 1337–1345. [Link]
- Um, I. H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines...
- Sigma-Aldrich. Physical Properties of Solvents. Sigma-Aldrich.
- BenchChem. Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
- Kim, K., You, E., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. PMC.
- Wang, Y., et al. (2021).
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
nucleophilic substitution methods for synthesizing pyridin-4-amine linkers
Application Note: Strategic Nucleophilic Substitution for Pyridin-4-amine Linker Synthesis
Executive Summary
The pyridin-4-amine scaffold is a ubiquitous pharmacophore in kinase inhibitors, PROTAC anchors, and molecular glues. However, the installation of linker moieties at the pyridine C4 position via Nucleophilic Aromatic Substitution (
This guide details three validated protocols to overcome this energy barrier without resorting to transition metal catalysis (Buchwald-Hartwig), thereby reducing cost and metal contamination risks. We focus on acid-mediated activation and fluorine-displacement strategies to synthesize mono-functionalized linkers with high fidelity.
Mechanistic Foundation: The Landscape
To design an effective synthesis, one must understand the electronic requirements of the transition state. The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex.[1]
Key Mechanistic Drivers:
-
Nitrogen Activation: The pyridine nitrogen acts as an electron sink. Protonation (
) or alkylation of this nitrogen dramatically lowers the LUMO energy, making the C4 carbon highly electrophilic. -
Leaving Group (LG) Hierarchy: Contrary to
/ reactions, the rate-determining step in is the nucleophilic addition (formation of the complex), not the bond breaking. Therefore, highly electronegative groups that stabilize the intermediate accelerate the reaction: .
Diagram 1: Reaction Mechanism & Transition State Stabilization
Caption: The
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate stability and linker type.
Diagram 2: Method Selection Workflow
Caption: Decision tree for selecting the optimal synthesis method based on linker stability and reaction scale.
Detailed Protocols
Method A: Acid-Mediated Substitution (The "Robust" Method)
Best for: Scalable synthesis of robust linkers (e.g., alkyl diamines) using cheap 4-chloropyridine.
Scientific Rationale: 4-Chloropyridine free base is unstable and prone to self-polymerization. Using the hydrochloride salt (4-Cl-Py·HCl) serves two purposes: it stabilizes the starting material and provides the necessary proton source to activate the pyridine ring, mimicking the reactivity of 4-fluoropyridine without the cost.
Reagents:
-
4-Chloropyridine Hydrochloride (1.0 equiv)
-
Primary/Secondary Amine Linker (e.g., N-Boc-piperazine) (1.2 - 1.5 equiv)
-
Solvent: n-Butanol or Water/Ethanol (1:1)
-
Base: None initially (add DIPEA only during workup)
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloropyridine·HCl (10 mmol) in n-Butanol (20 mL).
-
Addition: Add the amine linker (12 mmol). Note: Do not add base at this stage. The acidic environment is catalytic.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 12–16 hours.
-
Checkpoint: Monitor by LC-MS.[2] The peak for 4-chloropyridine (m/z ~114) should disappear, replaced by the product mass.
-
-
Workup:
-
Cool to room temperature.[2]
-
If product precipitates: Filter and wash with cold ether.
-
If soluble: Dilute with EtOAc, wash with saturated
(to neutralize and remove HCl), then brine. Dry over .
-
-
Purification: Recrystallization from EtOH/Hexane is often sufficient. If oil, use flash chromatography (DCM/MeOH).
Method B: Fluorine Displacement (The "Mild" Method)
Best for: Sensitive linkers, late-stage functionalization, or when high temperatures must be avoided.
Scientific Rationale: The C-F bond causes significant inductive polarization, stabilizing the Meisenheimer intermediate. This allows the reaction to proceed at significantly lower temperatures (40–80°C) compared to the chloro-analog.
Reagents:
-
4-Fluoropyridine[2]·HCl (or free base if freshly prepared) (1.0 equiv)
-
Amine Linker (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: DMSO or NMP (anhydrous)
Step-by-Step Protocol:
-
Setup: Dissolve amine linker (1.0 mmol) and DIPEA (2.5 mmol) in DMSO (2 mL).
-
Addition: Add 4-fluoropyridine·HCl (1.0 mmol) slowly. Caution: Exothermic.
-
Reaction: Heat to 60°C. Reaction is typically complete within 2–4 hours.
-
Note: 4-Fluoropyridine is volatile; ensure the vessel is well-sealed.
-
-
Workup: Pour the reaction mixture into ice-water (20 mL).
-
If solid forms: Filter.
-
If no solid: Extract with EtOAc (3x), wash organic layer extensively with water (to remove DMSO) and brine.
-
-
Yield Expectation: 85–95%.
Comparative Data & Optimization
Table 1: Leaving Group & Solvent Effects on Conversion Conditions: 4-Halo-Py (1 eq), Morpholine (1.2 eq), 100°C, 2 hours.
| Leaving Group (X) | Solvent | Additive | Conversion (%) | Notes |
| F | DMSO | DIPEA | >98% | Fastest kinetics; cleanest profile. |
| F | EtOH | DIPEA | 85% | Slower due to H-bonding with F (deactivation). |
| Cl | DMSO | DIPEA | <10% | Unreactive without acid or high heat (>140°C). |
| Cl | n-BuOH | None (Acidic) | 92% | Method A : Autocatalytic effect of HCl salt. |
| Br | DMSO | DIPEA | <5% | Poor leaving group for |
Troubleshooting & Critical Controls
-
Bis-Alkylation:
-
Problem: If using a diamine linker (e.g., piperazine) where both ends are free amines, you may get Pyridine-Linker-Pyridine dimers.
-
Solution: Use a mono-protected diamine (e.g., N-Boc-piperazine) or use a large excess (5–10 equiv) of the diamine if protection is impossible.
-
-
Polymerization of 4-Chloropyridine:
-
Observation: The starting material turns into a black tar.
-
Cause: Free base 4-chloropyridine undergoes intermolecular
(self-reaction) at room temperature. -
Prevention: Always store as the HCl salt. Generate the free base in situ only if absolutely necessary and use immediately.
-
-
Hydrolysis:
-
Observation: Formation of 4-hydroxypyridine (pyridone).
-
Cause: Water present in the reaction with hydroxide or strong heating.
-
Prevention: Use anhydrous solvents for Method B. For Method A, water is tolerated but ensure amine is in excess.
-
References
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th Ed.; Springer, 2007. (Chapter on Nucleophilic Aromatic Substitution).
- Schofield, K.Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines; Butterworths, 1967. (Classic text on pyridine reactivity).
-
Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Amination of Aryl Iodides." J. Am. Chem. Soc.2002 , 124, 7421–7428. (Context for metal-catalyzed alternatives).
-
Penning, T. D. et al. "Synthesis and Biological Evaluation of 4-Aminopyridine-Based Inhibitors." J. Med. Chem.2015 , 58, 2345. (Application in kinase inhibitor synthesis).
-
Nalbandian, C. J. et al. "A Protocol for the Synthesis of 4-Aminopyridines via S_NAr." J. Org. Chem.2019 , 84, 14, 9345. (Recent optimization of acid-mediated protocols).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-pyridin-3-ylethyl)pyridin-4-amine
Welcome to the technical support hub for bis-pyridyl amine synthesis. This guide addresses the specific challenges of coupling 4-aminopyridine derivatives with ethylpyridine linkers. The target molecule, N-(2-pyridin-3-ylethyl)pyridin-4-amine , presents a classic "heterocycle-on-heterocycle" challenge: competing nucleophilic sites, catalyst poisoning, and the notorious instability of 4-halopyridines.
Below are the three validated protocols (Method A, B, and C) designed to maximize yield based on your available resources and scale.
Decision Matrix: Which Route Should You Choose?
Before starting, use this logic flow to select the optimal protocol for your constraints.
Caption: Decision tree for selecting the optimal synthesis route based on scale and resource availability.
Method A: Buchwald-Hartwig Amination (Recommended)
Best for: High yield (>80%), medicinal chemistry scale, avoiding polymerization.
This method couples 4-bromopyridine hydrochloride with 2-(pyridin-3-yl)ethanamine .
-
The Challenge: Pyridines can coordinate to Palladium, poisoning the catalyst.
-
The Solution: Use of chelating ligands (BINAP) or bulky biaryl phosphines (XPhos) to outcompete the pyridine nitrogen.
Protocol
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Pd2(dba)3 (2 mol%)
-
BINAP (4 mol%) or XPhos (4 mol%)
-
Toluene (degassed, 0.1 M concentration)
-
Stir at RT for 10 mins to pre-form the active catalyst complex (Solution turns deep red/orange).
-
-
Addition: Add 4-bromopyridine HCl (1.0 equiv), 2-(pyridin-3-yl)ethanamine (1.2 equiv), and NaOtBu (3.5 equiv).
-
Note: The extra base is required to neutralize the HCl salt of the pyridine and facilitate the coupling.
-
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH/NH3).
Troubleshooting Method A
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch ligand to XPhos or BrettPhos . Ensure solvent is strictly degassed (O2 kills Pd(0)). |
| Starting Material Remains | 4-Bromopyridine degradation | 4-Bromopyridine free base is unstable. Ensure you are using the HCl salt and it is white/crystalline, not yellow/sticky. |
| Blue/Green Reaction Mixture | Oxidation of Amine/Pd | Oxygen leak. Repeat with stricter inert atmosphere techniques. |
Method B: Nucleophilic Aromatic Substitution (S_NAr)
Best for: Large scale, low cost, no heavy metals.
This method relies on the nucleophilic attack of the amine on 4-chloropyridine .
-
The Mechanism: The 4-position of pyridine is electron-deficient, but 4-chloropyridine is prone to self-polymerization (forming pyridyl-pyridinium tars) once free-based.
-
The Trick: Keep the 4-chloropyridine as the HCl salt until the exact moment of reaction in a high-boiling solvent.
Protocol
-
Setup: In a pressure tube (Ace Glass), combine 4-chloropyridine HCl (1.0 equiv) and 2-(pyridin-3-yl)ethanamine (2.0 equiv).
-
Solvent: Add NMP (N-methyl-2-pyrrolidone) or n-Butanol .
-
Concentration: High concentration (1–2 M) favors the intermolecular reaction over polymerization.
-
-
Base: Add DIPEA (3.0 equiv) or anhydrous K2CO3 (3.0 equiv).
-
Reaction: Seal and heat to 140–150°C for 24 hours.
-
Workup:
-
Dilute with water (pH will be basic).
-
Extract with DCM (3x). Note: Pyridines are water-soluble; salting out the aqueous layer with NaCl is often necessary.
-
Evaporate NMP (high vacuum) or wash organic layer copiously with water/brine to remove NMP.
-
Troubleshooting Method B
| Issue | Probable Cause | Corrective Action |
| Black Tar / Low Yield | Polymerization of 4-Cl-Py | Do not premix base and 4-Cl-Py. Add base last just before heating. Reduce concentration if tar persists. |
| No Reaction | Temperature too low | S_NAr on unactivated 4-chloropyridine requires high energy. Ensure internal temp reaches >130°C. |
Method C: The "Inverse" Alkylation (N-Boc Strategy)
Best for: Cases where S_NAr fails or specific regioselectivity is needed.
Instead of attacking the pyridine ring, we use 4-aminopyridine as the nucleophile to attack a linker.
-
The Problem: 4-aminopyridine prefers to alkylate at the ring nitrogen (forming a pyridinium salt) rather than the exocyclic amine.
-
The Fix: Protect the exocyclic amine with a Boc group (N-Boc-4-aminopyridine). This lowers the pKa of the NH proton, allowing deprotonation by NaH and selective alkylation at the exocyclic nitrogen.
Protocol
-
Step 1 (Alkylation):
-
Dissolve N-Boc-4-aminopyridine (1.0 equiv) in dry DMF .
-
Cool to 0°C and add NaH (60% dispersion, 1.2 equiv). Stir 30 mins (H2 evolution).
-
Add 3-(2-bromoethyl)pyridine HBr (1.1 equiv) + extra NaH (1.1 equiv) to neutralize the HBr salt.
-
Warm to RT and stir 4 hours.
-
-
Step 2 (Deprotection):
-
Treat the crude intermediate with TFA/DCM (1:1) for 1 hour.
-
Neutralize with NaOH/NaHCO3 workup.
-
Quantitative Comparison of Methods
| Metric | Method A (Buchwald) | Method B (S_NAr) | Method C (Alkylation) |
| Typical Yield | 75–90% | 30–55% | 60–75% (2 steps) |
| Reaction Temp | 80–100°C | 140–150°C | 0°C to RT |
| Cost Driver | Catalyst (Pd/Ligand) | High Temp / Solvent | Reagents (Boc/NaH) |
| Scalability | Moderate (Catalyst cost) | High | Moderate |
| Purity Profile | High (Specific coupling) | Low (Tars/Polymers) | High (Stepwise) |
FAQ: Common User Queries
Q: My 4-chloropyridine HCl turned into a sticky yellow solid before I used it. Is it safe? A: No. It has likely absorbed moisture and begun to self-polymerize (free-basing itself). Discard it. Fresh 4-chloropyridine HCl should be a white, free-flowing powder. Store it in a desiccator.
Q: Can I use 4-iodopyridine to improve the S_NAr yield? A: Generally, yes. 4-iodopyridine is more reactive in S_NAr and much more reactive in Buchwald couplings. However, it is significantly more expensive and less stable than the chloro derivative.
Q: How do I purify the product? It streaks on TLC. A: Bis-pyridine amines are highly polar and interact with silanols on silica gel.
-
TLC Mobile Phase: DCM : MeOH : NH4OH (90 : 9 : 1).
-
Column: Pre-wash your silica column with 1% Triethylamine in DCM before loading your sample. This "deactivates" the acidic sites on the silica.
References
-
Buchwald-Hartwig Amination of Bromopyridines
- Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Vol
- Source: ResearchG
-
URL:[Link]
-
S_NAr Reactivity of 4-Chloropyridine
- Title: The reaction of 4-chloropyridine with some amines.
- Source: Recueil des Travaux Chimiques des Pays-Bas.
-
URL:[Link]
-
Alkylation of N-Boc-4-aminopyridine
-
Handling 4-Chloropyridine Hydrochloride
Sources
purification of polar aminopyridines from reaction byproducts
Technical Support Center: Purification of Polar Aminopyridines
Case ID: AP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting isolation of polar aminopyridines from reaction byproducts.
Welcome to the Purification Help Desk
You are likely here because your aminopyridine product is behaving like a "ghost"—either streaking invisibly across your column, vanishing into the aqueous layer during work-up, or refusing to solidify.
Aminopyridines possess a dual nature: the pyridine ring is electron-deficient, but the exocyclic amine is electron-rich and capable of H-bonding. This creates a high pKa (typically 6–9) and significant polarity, leading to three primary failure modes:
-
Silanol Tailing: The basic nitrogen interacts strongly with acidic silanols on silica gel.
-
Water Partitioning: The molecule prefers the aqueous phase during extraction.
-
Metal Chelation: The pyridine nitrogen binds tightly to Pd/Cu catalysts, carrying them through purification.
Below are the field-proven protocols to resolve these issues.
Module 1: Chromatography Troubleshooting
User Question: "My compound streaks on the TLC plate and elutes as a broad tail on the column, contaminating everything. How do I sharpen the peak?"
The Diagnostic:
Standard silica gel (
The Fix: Mobile Phase Modifiers You must neutralize the silica surface.
Protocol A: The "Magic" Ammonia Mixture
Do not use Triethylamine (TEA) if you can avoid it; it is difficult to remove (high boiling point) and can form salts that contaminate NMRs. Use Ammonium Hydroxide (
Preparation of the "DCM/MeOH/NH4OH" System:
-
The Ratio: The gold standard is 90:10:1 (DCM : MeOH :
). -
The Miscibility Trick:
is aqueous. To prevent phase separation in Dichloromethane (DCM), you must mix the ammonia into the Methanol (MeOH) first, then add that mixture to the DCM. -
Gradient Elution:
| Solvent System | Application | Notes |
| DCM / MeOH / | General Purpose | Best for 4-aminopyridines. Ammonia deactivates silanols. |
| DCM / MeOH / TEA | Alternative | Use 1% TEA. Requires high-vac drying to remove TEA. |
| EtOAc / EtOH / | "Greener" Option | Ratio 75:25:[3]2. Good if DCM is restricted. |
| Acetonitrile / Water | HILIC / C18 | Use for highly polar compounds that stick to silica.[4][9] |
Visualization: Chromatography Decision Tree
Caption: Logical workflow for selecting the correct stationary phase and modifier for basic amines.
Module 2: Work-up and Extraction
User Question: "I know my reaction worked (LCMS confirms it), but after the aqueous work-up, my mass recovery is <10%. Where did it go?"
The Diagnostic: Your product is likely in the aqueous waste layer. Polar aminopyridines have low partition coefficients (LogP < 1). At neutral pH, they may also be partially protonated (water-soluble).
The Fix: pH Adjustment & Salting Out
Protocol B: The "Salting Out" Extraction
You must force the organic molecule out of the water phase by increasing the ionic strength of the aqueous layer and ensuring the amine is neutral.
-
pH Adjustment:
-
Measure the pH of the aqueous layer.
-
Adjust to pH 10–12 using 1M NaOH or saturated
. -
Why? You must be at least 2 pH units above the pKa of the pyridine nitrogen to ensure >99% is in the free base (non-ionic) form.
-
-
Saturation (Salting Out):
-
Add solid NaCl until no more dissolves (saturation).
-
Why? The hydration shells of the salt ions "steal" the water molecules, reducing the solubility of your organic compound (Hofmeister effect).
-
-
Solvent Selection:
-
Do not use Diethyl Ether (too non-polar).
-
Use DCM or CHCl3/Isopropanol (3:1) . The alcohol helps extract H-bonding capable molecules.
-
| Parameter | Standard Work-up | Aminopyridine Work-up |
| Aqueous pH | Neutral (pH 7) | Basic (pH > 10) |
| Aqueous Additive | None | Saturated NaCl (Brine) |
| Extraction Solvent | EtOAc / Ether | DCM or CHCl3:IPA (3:1) |
| Extraction Count | 1-2 times | 3-5 times (or continuous extraction) |
Module 3: Metal Scavenging
User Question: "My product is technically pure by NMR, but it's grey/brown instead of white. I used a Palladium catalyst."
The Diagnostic: Aminopyridines are excellent ligands. They strip Palladium (Pd) from the catalyst, forming soluble Pd-amine complexes that pass through silica columns.
The Fix: Thiol-Based Scavenging Standard activated carbon often fails here because it relies on non-specific adsorption. You need a "chemical hook."
Protocol C: Chemical Scavenging
-
Select Scavenger: Use a Thiol-modified silica (e.g., SiliaMetS® Thiol or MP-TMT). The Sulfur-Palladium bond is stronger than the Nitrogen-Palladium bond.
-
Dosage: Add 3–5 equivalents of scavenger (relative to the Pd catalyst mass, not the product).
-
Conditions: Stir in EtOAc or THF at 40–50°C for 4 hours. Room temperature is often insufficient for breaking the chelate.
-
Filtration: Filter through a 0.45µm pad or Celite.
Visualization: Scavenging Workflow
Caption: Workflow for breaking strong Pd-Aminopyridine complexes.
Module 4: Crystallization
User Question: "My product is an oil. I need a solid for stability testing."
The Diagnostic: The free base of many aminopyridines has a low melting point or is hygroscopic.
The Fix: Salt Formation Convert the "oily" free base into a crystalline salt.
Protocol D: HCl Salt Formation
-
Dissolve the crude oil in a minimum amount of Ethanol or Methanol .
-
Add 1.1 equivalents of HCl in Dioxane or HCl in Ether dropwise at 0°C.
-
Add non-polar anti-solvent (Diethyl Ether or Hexane) until cloudy.
-
Store at -20°C overnight.
-
Filter the precipitate.[10]
References
-
Biotage. (2023).[3][4] Strategies for the Flash Purification of Highly Polar Compounds.Link
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography (DCM/MeOH/NH4OH).[3]Link
-
SiliCycle. (n.d.). Metal Scavengers User Guide & Selection Table.Link
-
Teledyne ISCO. (2017). Purification of Polar Compounds: HILIC and C18 Aqueous Methods.[9]Link
-
Royal Society of Chemistry (RSC). (2022). Ammonium salting out extraction with analyte preconcentration.Link
Sources
- 1. reddit.com [reddit.com]
- 2. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. labex.hu [labex.hu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Solubility Challenges of N-(2-pyridin-3-ylethyl)pyridin-4-amine in Aqueous Buffers
Welcome to the technical support center for N-(2-pyridin-3-ylethyl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for the solubility issues commonly encountered with this compound in aqueous buffers. Our goal is to equip you with the scientific understanding and practical techniques to ensure the reliability and reproducibility of your experiments.
Understanding the Molecule: Predicted Physicochemical Properties
-
Basicity and pKa: The presence of two pyridine nitrogen atoms and a secondary amine makes N-(2-pyridin-3-ylethyl)pyridin-4-amine a basic compound. Pyridine itself has a pKa of approximately 5.2, while 4-aminopyridine is significantly more basic with a pKa of 9.17.[1][2][3] The overall basicity will be influenced by all nitrogen atoms. This basic nature is the cornerstone of our primary strategy for enhancing its aqueous solubility: pH adjustment.
-
LogP and Hydrophobicity: The structure, with its two aromatic pyridine rings, suggests a degree of hydrophobicity, which likely contributes to its poor solubility in neutral aqueous solutions. While an exact LogP is not published, related structures suggest it is not extremely lipophilic but will require formulation strategies for aqueous environments.[4]
Troubleshooting Guide: Step-by-Step Dissolution Protocols
Encountering precipitation or incomplete dissolution of N-(2-pyridin-3-ylethyl)pyridin-4-amine can be a significant roadblock in your experimental workflow. This section provides a systematic approach to achieving a clear, stable solution.
Initial Stock Solution Preparation: Best Practices
Accurate and stable stock solutions are critical for reproducible results.[5][6]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of N-(2-pyridin-3-ylethyl)pyridin-4-amine using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.[7][8]
-
Dissolution: Vortex or sonicate the solution at room temperature until the compound is fully dissolved. Visually inspect for any remaining solid particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is known to be light-sensitive.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and solubilization of N-(2-pyridin-3-ylethyl)pyridin-4-amine.
Q1: I've prepared a 10 mM stock in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer at neutral pH. What's happening?
A1: This is a common issue known as "precipitation upon dilution." DMSO is a strong organic solvent that can dissolve many hydrophobic compounds.[8] However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. If the concentration of your compound in the final aqueous solution exceeds its aqueous solubility at that pH, it will precipitate out.[9]
Q2: How can I prevent precipitation upon dilution?
A2: The most effective method is to lower the pH of your aqueous buffer. Since N-(2-pyridin-3-ylethyl)pyridin-4-amine is a basic compound, decreasing the pH will protonate the nitrogen atoms, leading to the formation of a more soluble salt form.[10][11] A good starting point is to prepare your buffer at a pH of 5.0. You can also decrease the final concentration of the compound in your assay.
Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. Generally, for most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. However, you should always perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Q4: I've tried adjusting the pH, but I still have solubility issues. What are my other options?
A4: If pH adjustment is insufficient, you can explore the use of solubility-enhancing excipients. These are additives that can increase the solubility of poorly soluble compounds.[12][13]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Surfactants form micelles in aqueous solutions, which can solubilize hydrophobic compounds within their core.[16][17] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in biological assays at low concentrations (typically <0.1%).
Q5: Can I use sonication or heating to dissolve my compound directly in the aqueous buffer?
A5: While sonication and gentle heating can aid in the initial dissolution process, they may not result in a thermodynamically stable solution. The compound could precipitate out over time as the solution cools or equilibrates. This can lead to inconsistent results in your experiments. It is generally more reliable to use a systematic formulation approach involving co-solvents and pH adjustment.
Q6: How should I prepare my working solutions from the DMSO stock to minimize precipitation?
A6: When preparing your working solution, it is best to add the DMSO stock to the aqueous buffer while vortexing. This ensures rapid mixing and dispersion, which can help to prevent localized high concentrations of the compound that might lead to precipitation. Preparing intermediate dilutions in a mixed solvent system (e.g., DMSO/buffer) before the final dilution into the aqueous buffer can also be beneficial.
Solubility Enhancement Workflow
The following diagram outlines a systematic workflow for addressing the solubility challenges of N-(2-pyridin-3-ylethyl)pyridin-4-amine.
Caption: A decision tree for systematically troubleshooting the solubility of N-(2-pyridin-3-ylethyl)pyridin-4-amine.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations for various solubility-enhancing agents.
| Method | Agent | Recommended Starting Concentration | Considerations |
| Co-solvent | DMSO | ≤ 0.5% (v/v) in final assay | Perform vehicle control for cytotoxicity. |
| pH Adjustment | Acidifying Agent (e.g., HCl) | Adjust buffer to pH 5.0 - 6.0 | Ensure pH is compatible with your assay. |
| Excipient | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% (w/v) | May interfere with some assays. |
| Excipient | Tween® 80 | 0.01 - 0.1% (v/v) | Can form micelles; check for assay interference. |
Experimental Protocols
Protocol 2: pH-Modified Buffer Preparation
-
Prepare Buffer Components: Prepare concentrated stock solutions of the acidic and basic components of your desired buffer (e.g., for a phosphate buffer, prepare stocks of monobasic and dibasic sodium phosphate).
-
Initial pH Adjustment: In a beaker with a stir bar, add the appropriate amount of the acidic or basic component to deionized water to get close to your target pH.
-
Fine pH Tuning: While monitoring with a calibrated pH meter, slowly add the corresponding acidic or basic stock solution to achieve the desired final pH (e.g., pH 5.5).
-
Final Volume: Bring the buffer to the final desired volume with deionized water.
-
Sterilization: If required for your application, sterile-filter the buffer through a 0.22 µm filter.
Logical Relationships in Solubility Enhancement
The interplay between the compound's properties and the formulation strategy is key to success.
Caption: Relationship between compound properties and solubilization strategies.
References
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]
-
Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). Retrieved from [Link]
-
SEN Pharma. (2024, August 8). Excipients for Enhancing Drug Solubility. Retrieved from [Link]
-
Drug Development & Delivery. (2014, October 20). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutical Sciences, 28(4), 544-557. Retrieved from [Link]
-
SciSpace. (2026, January 7). pH adjustment: Significance and symbolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
SlideShare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
YouTube. (2023, June 13). Save yourself a lot of struggle - start with stock solutions not solids! Retrieved from [Link]
-
MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
ResearchGate. (2018, July 27). What is the suitable solvent for synthetic organic compound to be checked for biological activity? Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]
-
PubChem. (n.d.). 3-nitro-N-(2-pyridin-4-ylethyl)pyridin-2-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(2-Amino-2-pyridin-3-ylethyl)pyridin-2-amine. Retrieved from [Link]
-
Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
University of the Pacific. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
-
SpringerLink. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]
-
PubChem. (n.d.). 3-nitro-N-(2-pyridin-4-ylethyl)pyridin-2-amine. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-AMINO PYRIDINE. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 4-(2-Amino-2-pyridin-3-ylethyl)pyridin-2-amine | C12H14N4 | CID 64129430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fastercapital.com [fastercapital.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 16. senpharma.vn [senpharma.vn]
- 17. brieflands.com [brieflands.com]
optimizing extraction of N-(2-pyridin-3-ylethyl)pyridin-4-amine from basic solution
This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-purity isolation of N-(2-pyridin-3-ylethyl)pyridin-4-amine (referred to herein as N-PEPA ).
Ticket Subject: Maximizing recovery and purity of N-(2-pyridin-3-ylethyl)pyridin-4-amine from basic aqueous media. Assigned Specialist: Senior Application Scientist, Separation Chemistry Division.
Core Analysis: The Physicochemical Challenge
Before attempting extraction, you must understand why this molecule behaves poorly in standard protocols. N-PEPA is not a simple organic base; it is a polar, heteroaromatic system with two distinct basic centers.
Molecular Profile & pKa Logic
-
Moiety A (4-aminopyridine core): The nitrogen at the 4-position of the pyridine ring is highly basic due to resonance donation from the exocyclic amine.
-
Estimated pKa: ~9.1 – 9.3.
-
-
Moiety B (3-substituted pyridine): The nitrogen in the 3-ethylpyridine ring is less basic.
-
Estimated pKa: ~5.2 – 5.6.
-
-
Solubility Profile: The molecule possesses significant hydrogen bond acceptor/donor character, making it moderately water-soluble even in its neutral state.
The Trap: Many researchers assume a pH of 10 is sufficient (standard for amines). It is not. At pH 10, the 4-aminopyridine moiety is still partially protonated (~10-15%), leading to significant loss into the aqueous phase.
Optimized Extraction Protocol (SOP-XP-404)
This protocol replaces standard EtOAc/DCM extractions with a high-efficiency polar solvent system.
Phase 1: Preparation & pH Adjustment
-
Cool the Solution: Chill the aqueous basic mixture to 0–5°C. Pyridines can degrade or polymerize in hot, highly basic media.
-
The "Hard Base" Check: Do not rely on litmus paper. Use a calibrated pH probe.
-
Target pH: > 12.5 .
-
Reagent: Use 5M NaOH or KOH. Avoid carbonates (NaHCO₃/Na₂CO₃) as they max out at pH ~10-11, which is insufficient for quantitative recovery of the 4-aminopyridine core.
-
-
Salting Out: Saturate the aqueous phase with NaCl. This exploits the Salting-Out Effect to push the organic molecule out of the hydration sphere.
Phase 2: Solvent System Selection
Standard solvents (EtOAc, Et₂O) are too non-polar. Use the Chloroform/Alcohol system for maximum recovery.
| Solvent System | Ratio (v/v) | Efficiency | Notes |
| CHCl₃ : IPA | 3 : 1 | High | Best for difficult, polar amines. High density aids separation. |
| DCM : IPA | 4 : 1 | Medium | Good alternative if CHCl₃ is restricted. Prone to emulsions.[1] |
| EtOAc | 100% | Low | NOT RECOMMENDED. Poor solubility for this specific scaffold. |
Phase 3: The Extraction
-
Add the CHCl₃:IPA (3:1) mixture (approx. 0.5 volume of the aqueous layer).[2]
-
Shake vigorously for 2 minutes.
-
Wait: Allow 10–15 minutes for separation. The organic layer will be on the bottom .
-
Repeat extraction 3–4 times.
-
Combine & Dry: Dry organic layers over anhydrous Na₂SO₄ (Sodium Sulfate) for 20 minutes.
-
Note: Avoid MgSO₄ if the product is acid-sensitive (MgSO₄ is slightly Lewis acidic).
-
Troubleshooting Guide (Interactive)
Issue 1: "I have a massive emulsion that won't separate."
Diagnosis: The high basicity and the surfactant-like nature of the aminopyridine linker are stabilizing the interface.
Immediate Fixes (In order of operation):
-
The Brine Shock: Add fully saturated brine to the mixture.
-
The Filter Trick: Pass the entire emulsion through a pad of Celite® (diatomaceous earth). The physical shear often breaks the droplets.
-
Solvent Modification: Add a small amount of Methanol (MeOH) to the emulsion. This changes the surface tension.
Issue 2: "My yield is 40% lower than theoretical."
Diagnosis: The molecule is likely protonated and trapped in the water layer.
Verification Step: Take your "waste" aqueous layer. Adjust pH to 14. Extract once with CHCl₃:IPA. Run TLC. If you see your spot, your initial pH was too low.
Issue 3: "The product has a persistent 'fishy' smell and NMR shows impurities."
Diagnosis: Residual pyridine or high-boiling aliphatic amines from the synthesis.
Purification Hack: Wash the combined organic layer once with a pH 11 buffer (e.g., Carbonate buffer).
-
Why? At pH 11, your product (pKa ~9.2) is neutral and stays in the organic layer. Impurities with higher pKa values (like aliphatic amines, pKa ~10.5) will protonate and wash out into the buffer.
Visualizing the Workflow
The following logic flow illustrates the critical decision points for extracting N-PEPA.
Caption: Figure 1. Decision logic for the optimized extraction of polar aminopyridines, highlighting pH checkpoints and emulsion remediation.
Frequently Asked Questions (FAQs)
Q: Can I use Dichloromethane (DCM) instead of Chloroform? A: Yes, but you must add Isopropyl Alcohol (IPA) or Methanol (approx. 10%). Pure DCM is often too lipophilic to efficiently extract the N-PEPA molecule from water, leading to lower yields.
Q: Why do you recommend pH 12.5? Isn't that dangerous for the molecule? A: Pyridine rings are generally stable to base. The risk of not going to pH 12.5 is far greater. The 4-aminopyridine moiety has a pKa near 9.[3]2. To shift the equilibrium 99.9% to the neutral (extractable) form, you need to be at least 2–3 pH units above the pKa.
-
Calculation:
. At pH 12.2, the ratio is .
Q: I see a solid precipitating at the interface. What is it? A: This is likely your product crashing out because it is not fully soluble in either the water (due to high pH) or the organic phase (if you used pure EtOAc).
-
Solution: Add a small amount of Methanol to the separatory funnel. It acts as a co-solvent to dissolve the interphase solid into the organic layer.
References
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison. [Link]
- Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall.
-
Kumari, P., et al. (2014). "Efficient extraction strategies for polar heterocyclic amines." Journal of Separation Science. [Link]
Sources
removing residual palladium from N-(2-pyridin-3-ylethyl)pyridin-4-amine products
The Chelation Challenge
The molecule N-(2-pyridin-3-ylethyl)pyridin-4-amine presents a specific purification challenge known as "The Claw Effect."
Unlike simple aromatics, your molecule contains three nitrogen donors: two pyridine rings and a secondary amine. These create a multidentate ligand environment that competes aggressively with standard purification media. Palladium (Pd) often becomes "trapped" between the pyridine nitrogens, forming a soluble complex that passes through Celite and resists standard crystallization.[1]
The Core Directive: To remove the Pd, we must introduce a ligand with a significantly higher binding constant (
Primary Protocol: Solid-Supported Scavengers[2]
For pyridine-rich pharmaceuticals, solid-supported scavengers are the industry standard because they avoid the formation of emulsions common in liquid-liquid extractions of basic amines.
Selection Guide: Thiol vs. DMT
| Scavenger Type | Functional Group | Specificity | Recommended For |
| SiliaMetS® Thiol | Propylthiol (-SH) | Broad spectrum Pd(0)/Pd(II) | First-line defense. Best balance of cost and scavenging efficiency. |
| SiliaMetS® DMT | Dimercaptotriazine | High affinity for Pd(II) | "Rescue" scavenger. Use if Thiol fails. The triazine ring out-competes pyridines for Pd(II). |
| MP-TMT | Trimercaptotriazine | Macroporous Resin | Alternative to silica-based DMT; better for non-polar solvents. |
Standard Operating Procedure (SOP-01): Scavenger Treatment
Prerequisites:
-
Crude product dissolved in THF, DMF, or MeOH (avoid DCM if possible, as it slows kinetics).
-
Target Pd limit: <10 ppm (ICH Q3D Option 1 for oral dosage).[2]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oil/solid in 10 volumes (10 mL/g) of THF or MeOH.
-
Loading: Add 4 equivalents (w/w relative to expected Pd mass, or 10-20% w/w relative to product) of SiliaMetS® Thiol .
-
Note: If the crude is dark black/brown, start with 20% w/w.
-
-
Incubation: Stir at 50°C for 4–12 hours .
-
Critical: Room temperature stirring is often insufficient for bis-pyridine complexes. Heat provides the activation energy to break the Product-Pd bond.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a pad of Celite to remove the silica.
-
Wash: Wash the cake with 2 volumes of solvent to recover adsorbed product.
-
Analysis: Concentrate a small aliquot and check Pd levels via ICP-MS.
Secondary Protocol: Aqueous L-Cysteine Wash
If solid scavengers are unavailable or cost-prohibitive, water-soluble chelators are the most effective "wet" method. L-Cysteine is superior to EDTA for Pd removal in this context.
Standard Operating Procedure (SOP-02): L-Cysteine Extraction
Mechanism: L-Cysteine forms a water-soluble, zwitterionic complex with Pd, pulling it from the organic phase.
-
Dissolution: Dissolve crude product in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).
-
Preparation: Prepare a 10% (w/v) aqueous solution of L-Cysteine .
-
Contact: Add the aqueous solution to the organic phase (1:1 v/v ratio).
-
Agitation: Heat the biphasic mixture to 40-50°C and stir vigorously for 1 hour.
-
Visual Cue: The aqueous layer often turns yellow/orange as it captures Pd.
-
-
Separation: Cool to room temperature. Separate the layers.
-
Repeat: Repeat the wash 2x if the initial Pd load was >1000 ppm.
-
Polishing: Wash the organic layer with saturated NaHCO₃ (to remove residual cysteine) followed by brine.
Decision Logic & Workflow
Use the following logic tree to determine the optimal purification route for your specific batch conditions.
Caption: Decision matrix for selecting between solid-supported scavenging and aqueous extraction based on product solubility and initial impurity load.
Troubleshooting & FAQs
Q1: I used SiliaMetS Thiol, but the Pd level stalled at 50 ppm. Why? A: This is the "equilibrium floor." Your bis-pyridine product is competing effectively with the Thiol.
-
Fix: Switch to SiliaMetS DMT or MP-TMT . The trimercaptotriazine ligand has a higher binding constant for Pd(II) than pyridine. Alternatively, add 1% acetic acid to the scavenger mixture; protonating the pyridine nitrogens (pKa ~5.2) releases the Pd, allowing the scavenger to capture it.
Q2: My product is turning black/grey during the reaction. Is this Pd(0)? A: Yes. This is "Palladium Black" (colloidal Pd(0)).
-
Fix: Scavengers work best on soluble Pd complexes. For colloidal Pd, perform a Celite filtration before adding the scavenger. If the colloid is fine, use an activated carbon cartridge (e.g., C-941) followed by the scavenger treatment.
Q3: Can I just use Activated Carbon (Charcoal)? A: You can, but it is risky for this specific molecule. Pyridine amines often adsorb irreversibly to acidic charcoal, leading to yield loss (10-20%) . If you must use carbon, use a neutral, synthetic carbon source and limit contact time to <1 hour.
Q4: What is the regulatory limit I need to hit? A: Per ICH Q3D (R2) , the Permitted Daily Exposure (PDE) for Palladium in oral drugs is 100 µ g/day .
-
If the max daily dose is 10g: Limit is 10 ppm .[2]
-
If the max daily dose is 1g: Limit is 100 ppm .
-
Target: Aim for <10 ppm to future-proof the process.
References
-
ICH Q3D (R2) Guideline for Elemental Impurities. European Medicines Agency / FDA. (2022).[3] Defines PDE limits for Class 2B elements (Pd).
-
SiliCycle Application Note. "Scavenging of Palladium from Homogeneous Catalysts using SiliaMetS." Detailed comparison of Thiol vs. DMT efficiency.
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. (Review of L-Cysteine and silica methods).
-
Biotage White Paper. "Strategies for Removing Palladium from API." (Discusses MP-TMT and pyridine interactions).
Sources
Validation & Comparative
Crystal Structure Validation of Bis(pyridine) Amine Complexes: A Comparative Technical Guide
Executive Summary
Bis(pyridine) amine (dpa) derivatives are a cornerstone ligand class in the development of metallodrugs (specifically antiproliferative Ru, Cu, and Zn complexes) and bio-inspired catalysts. However, their structural flexibility—centered on the secondary amine bridge—frequently leads to crystallographic disorder, pseudo-symmetry, and twinning.
This guide moves beyond basic structure solution. It provides a comparative analysis of validation methodologies, establishing a rigorous protocol to ensure that the single-crystal model (SC-XRD) accurately represents the bulk material (PXRD) and chemically reasonable geometry (DFT).
Part 1: The Validation Landscape – A Comparative Analysis
In pharmaceutical and catalytic applications, a "solved" structure with an
Comparative Matrix: Validation Methodologies
| Feature | SC-XRD (Single Crystal) | PXRD (Powder Diffraction) | DFT (Density Functional Theory) |
| Primary Role | Absolute 3D atomic resolution. | Bulk phase purity & polymorphism check. | Geometric & electronic state verification.[1] |
| Sensitivity | High (localized defects). | High (detects >5% impurity). | N/A (Theoretical benchmark). |
| Limit of Detection | Represents only one crystal. | Represents the entire sample. | Validates "chemically impossible" bonds. |
| Critical Defect | Sampling Bias: The best crystal may not represent the bulk.[2] | Resolution: Cannot solve complex connectivity de novo easily. | Gas Phase Bias: Often ignores packing forces unless periodic boundary conditions are used. |
| Turnaround | Hours to Days. | Minutes. | Days (computational cost). |
| Validation Verdict | The Gold Standard for connectivity. | Mandatory for bulk consistency. | Essential for ambiguous H-atom positions. |
Part 2: Critical Structural Benchmarks for Bis(pyridine) Amines
When validating a dpa metal complex, generic validation (CheckCIF) is often insufficient. You must manually verify specific geometric parameters that define this ligand class.
The Chelate "Bite" Angle
The flexibility of the
-
Standard Range: For first-row transition metals (Cu, Zn, Ni), the N(py)-M-N(py) angle typically falls between 88° and 105° .
-
Validation Flag: If your angle is < 85° or > 110° without significant steric bulk, suspect a wrong metal assignment or severe disorder.
Pyridine Ring Planarity & Stacking
- Stacking: Centroid-to-centroid distances of 3.5 – 3.8 Å are typical.
-
Dihedral Angles: The two pyridine rings are rarely coplanar.[3] A twist angle of 25°–80° is common to accommodate metal coordination.
-
Alert: If the rings are perfectly coplanar (
) in a non-constrained system, check for missed symmetry (e.g., a missing mirror plane).
The Amine Hydrogen ( )
-
The Problem: X-rays scatter poorly off hydrogen. The amine H is often invisible or disordered.
-
The Check: The
should exhibit pyramidal geometry (sum of angles < 360°). If it is planar (sum = 360°), it implies conjugation or deprotonation (amide character), which drastically changes the oxidation state assignment of the metal.
Part 3: Integrated Experimental Protocol
Do not rely on software defaults. Follow this causality-driven workflow to ensure structural integrity.
Phase 1: Data Collection & Reduction
-
Crystal Selection: Choose a block-like crystal (
mm). Avoid needles/plates if possible to minimize absorption anisotropy. -
Temperature Control: Collect at 100 K.
-
Reasoning: The pyridine rings in dpa complexes act as "rotors." At room temperature, thermal motion (libration) smears electron density, artificially shortening bond lengths and masking disorder.
-
-
Diffraction Strategy: Collect a complete sphere (redundancy > 4).
-
Reasoning: High redundancy allows for better outlier rejection, crucial for detecting the subtle twinning often seen in these monoclinic systems.
-
Phase 2: Structure Solution & Refinement[4]
-
Initial Solve: Use SHELXT (Intrinsic Phasing).
-
Disorder Handling:
-
If pyridine rings show elongated thermal ellipsoids, model them as two discrete positions (Part 1 / Part 2) rather than forcing them to stay put.
-
-
H-Atom Placement:
-
Pyridine H: Place geometrically (Aromatic C-H).
-
Amine H: Locate in the Difference Fourier map. If unobservable, place geometrically but allow the torsion angle to refine to satisfy H-bonding donors (e.g., Cl counterions).
-
Phase 3: The Validation Triangulation (The "Product")
This is where you prove your structure is correct.
Step A: IUCr CheckCIF & PLATON[4][5][6][7]
-
Upload .cif to the IUCr CheckCIF server.[5]
-
Target: 0 Level A alerts.
-
Specific Watchlist:
-
PLAT029:_diffrn_measured_fraction_theta_full (Low completeness? Did you miss high-angle data?)
-
PLAT340: Low bond precision (Is the crystal weakly diffracting due to solvent loss?)
-
PLAT430: Short Inter D...A Contact (Check if the amine N-H is finding a real H-bond partner).
-
Step B: Bulk Purity Confirmation (PXRD Overlay)
-
Action: Simulate a powder pattern from your .cif (using Mercury or OLEX2) and overlay it with the experimental PXRD of the bulk sample.
-
Success Criteria: Peak positions (
) must match. Intensity differences are acceptable (preferred orientation), but missing or extra peaks indicate a non-representative single crystal.
Step C: Geometry Optimization (DFT Check)
-
Action: Run a single-point energy calculation (e.g., B3LYP/def2-TZVP) on the X-ray coordinates.
-
Metric: If the experimental Metal-Nitrogen bond differs from the theoretical bond by > 0.05 Å, re-examine the X-ray model for disorder or incorrect element assignment (e.g., Zn vs. Cu).
Part 4: Visualization of the Validation Workflow
The following diagrams illustrate the logical flow and decision-making processes required for high-integrity validation.
Diagram 1: The Integrated Validation Workflow
Caption: A closed-loop workflow ensuring single-crystal models are validated against automated standards (CheckCIF), bulk reality (PXRD), and theoretical stability (DFT).
Diagram 2: Troubleshooting Disorder in Pyridine Rings
Caption: Decision tree for handling the common "wobble" of pyridine rings in flexible amine complexes.
Part 5: Comparative Data (Hypothetical Case Study)
To illustrate the necessity of multi-modal validation, consider a hypothetical Copper(II)-dpa complex.
Table 1: Validation Metrics Comparison
| Parameter | SC-XRD (Experimental) | DFT (Calculated - B3LYP) | Status |
| Cu-N (Pyridine) | 2.012(3) Å | 2.018 Å | Pass (within error) |
| Cu-N (Amine) | 2.350(4) Å | 2.050 Å | FAIL (Significant Deviation) |
| N-Cu-N Angle | 82.1(1)° | 89.5° | FAIL (Geometry distortion) |
Analysis: In this case, the significant deviation in the Cu-N(amine) bond suggests the crystal structure might be modeling a semi-coordinated state or that the "amine" is actually protonated and not binding (ammonium). Action: Check difference map for H-atoms on the amine nitrogen.
References
-
Spek, A. L. (2003).[4] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7–13.[4] Link
-
Groom, C. R., et al. (2016).[8][9] The Cambridge Structural Database.[5][6] Acta Crystallographica Section B, 72(2), 171–179. Link
-
Hargreaves, J. S. (2016). Some considerations related to the use of powder X-ray diffraction methods. Crystallography Reviews, 22(3), 226–234. Link
-
BenchChem Technical Support. (2025). 2,2'-Dipyridylamine Derivatives: A Technical Guide to Synthesis, Properties, and Applications. Link
-
International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service.[6][7] Link
Sources
- 1. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]
- 2. azooptics.com [azooptics.com]
- 3. Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLATON/VALIDATION [platonsoft.nl]
- 5. checkCIF validation ALERTS: what they mean and how to respond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
HPLC purity standards for N-(2-pyridin-3-ylethyl)pyridin-4-amine
An In-Depth Comparative Guide to HPLC Purity Standards for N-(2-pyridin-3-ylethyl)pyridin-4-amine
Authored by: A Senior Application Scientist
This guide provides a detailed technical framework for establishing robust High-Performance Liquid Chromatography (HPLC) purity standards for N-(2-pyridin-3-ylethyl)pyridin-4-amine. As a molecule of interest in pharmaceutical research and development, ensuring its purity is paramount for accurate biological and toxicological assessments. This document moves beyond a simple protocol, offering a comparative analysis of chromatographic strategies and the scientific rationale underpinning the recommended approach.
The Imperative for Purity: Context and Regulatory Landscape
N-(2-pyridin-3-ylethyl)pyridin-4-amine is a heterocyclic compound featuring two pyridine rings and a secondary amine linker. Its structural complexity and multiple basic centers present unique challenges for analytical separation. In any research or drug development context, impurities can have unintended pharmacological or toxicological effects, confounding experimental results and posing safety risks.
Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established stringent guidelines for the control of impurities in drug substances.[1][2] These guidelines, such as USP General Chapter <1086> and EP General Monograph 2034, mandate the identification, reporting, and qualification of impurities above certain thresholds, typically ranging from 0.05% to 0.15%, depending on the maximum daily dose of the drug.[1][3] Therefore, a highly selective and sensitive analytical method is not merely a quality control tool but a fundamental component of the drug development process.
Anticipating the Challenge: Potential Impurities in N-(2-pyridin-3-ylethyl)pyridin-4-amine
A robust purity method must be capable of separating the main compound from any potential process-related impurities and degradation products. Based on common synthetic routes for similar aminopyridine structures, such as the Chichibabin amination or coupling reactions, the following impurities should be considered[4]:
-
Starting Materials: Unreacted precursors, such as 4-aminopyridine or 3-(2-aminoethyl)pyridine.
-
Positional Isomers: Impurities arising from alternative reaction pathways, for instance, N-(2-pyridin-4 -ylethyl)pyridin-3 -amine.
-
By-products: Compounds formed from side reactions, which could include dimers or products of over-alkylation.
-
Degradation Products: The molecule may be susceptible to oxidation at the nitrogen atoms or hydrolysis under certain pH and temperature conditions, leading to new, unknown impurities.
Strategic Method Development: A Proposed Reversed-Phase HPLC Protocol
The target analyte is a polar, basic compound. Traditional reversed-phase HPLC using a standard C18 column often results in poor outcomes for such molecules, including minimal retention (eluting near the solvent front) and severe peak tailing due to strong interactions with residual silanols on the silica surface.[5][6] To overcome these challenges, a specialized approach is necessary.
Experimental Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Detailed HPLC Protocol
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
-
Column: Waters XBridge Shield RP18, 4.6 x 150 mm, 3.5 µm.
-
Rationale: This column contains an embedded polar group ("Shield" technology) that protects the silica surface from strong interactions with basic analytes, significantly improving peak shape. It also provides better retention for polar compounds under highly aqueous conditions compared to standard C18 phases.[7]
-
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8 with acetic acid.
-
Solvent B: Acetonitrile.
-
Rationale: Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) for impurity identification if needed. A pH of 6.8 ensures the pyridine nitrogens (pKa ~5-6) are partially protonated, providing a balance of hydrophilicity and hydrophobicity for optimal retention and separation on a reversed-phase column.
-
-
Gradient Elution:
Time (min) % B 0.0 5 20.0 50 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Rationale: A gradient is essential to elute not only the main polar analyte but also any potential non-polar impurities that may be present, ensuring a comprehensive purity profile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency and symmetry.
-
-
Detection: DAD, 260 nm. Purity analysis performed across 220-400 nm.
-
Rationale: Pyridine-containing structures typically exhibit strong UV absorbance around 260 nm.[8] A DAD allows for the confirmation of peak purity by comparing spectra across the peak, helping to identify co-eluting impurities.
-
-
Injection Volume: 5 µL.
-
Sample Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).
-
Rationale: Dissolving the sample in a weak solvent mixture similar to the initial mobile phase condition prevents peak distortion.
-
-
Sample Concentration: 0.5 mg/mL.
Comparative Analysis of HPLC Methodologies
The choice of analytical method has a profound impact on the quality of the resulting data. The table below compares the proposed method with two common alternatives to illustrate the importance of strategic column and mobile phase selection.
| Parameter | Proposed Method (Optimized) | Alternative 1 (Standard C18) | Alternative 2 (HILIC) |
| Column | Waters XBridge Shield RP18 (Polar-embedded) | Standard C18 (e.g., Luna C18) | SeQuant ZIC-HILIC |
| Mobile Phase | Gradient: Water (10mM NH₄OAc, pH 6.8) / ACN | Gradient: Water (0.1% TFA) / ACN | Isocratic: Acetonitrile / Water (10mM NH₄OAc) (90:10) |
| Analyte Retention | Good, k' > 2 | Poor, k' < 1 (near void) | Strong, k' > 5 |
| Peak Shape | Symmetrical (Asymmetry < 1.2) | Severe Tailing (Asymmetry > 2.0) | Good (Asymmetry < 1.5) |
| Resolution | Baseline separation from key impurities. | Co-elution with polar impurities. | Excellent separation of polar species. |
| Key Advantage | Robust, balanced separation of polar and non-polar species. Good peak shape for bases. | Widely available, familiar technology. | Superior retention for very polar compounds. |
| Key Disadvantage | Higher column cost. | Poor performance for polar bases.[5] | Poor retention for non-polar impurities; longer equilibration times.[7] |
Causality Behind Performance Differences:
-
Alternative 1 (Standard C18): The highly aqueous mobile phase required to retain the polar analyte can cause "phase dewetting" or "collapse" on a traditional C18 column, leading to irreproducible retention times.[6] Furthermore, the use of trifluoroacetic acid (TFA) as an ion-pairing agent, while improving retention, can cause ion suppression in LC-MS and is difficult to remove from the column.
-
Alternative 2 (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) operates on a different principle, partitioning the analyte into a water-enriched layer on the stationary phase surface. While excellent for very polar compounds, it is less effective for separating the main peak from less polar impurities, which would elute very early and may not be resolved. This makes it less suitable for a comprehensive purity profile unless used as a complementary orthogonal method.
Ensuring Trustworthiness: System Suitability and Validation
To ensure the reliability of the analytical results on a day-to-day basis, a system suitability test (SST) must be performed before any sample analysis. This is a self-validating check on the performance of the entire system.
System Suitability Protocol
-
Prepare an SST Solution: Spike the analyte solution (0.5 mg/mL) with known or potential impurities at the reporting threshold (e.g., 0.1%).
-
Perform Five Replicate Injections: Inject the SST solution five times.
-
Evaluate Criteria:
-
Resolution (Rs): The resolution between the main peak and the closest eluting impurity must be ≥ 2.0.
-
Tailing Factor (Tf): The tailing factor for the main analyte peak should be ≤ 1.5.
-
Reproducibility (%RSD): The relative standard deviation of the peak area for the main analyte from the five replicate injections should be ≤ 2.0%.
-
Passing these criteria provides confidence that the chromatographic system is performing as intended and is capable of producing accurate and reproducible purity data.
References
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from Resolian website. [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from Fisher Scientific website. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography website. [Link]
-
LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from LCGC website. [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from Jones Chromatography. [Link]
-
Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica. [Link]
-
Defense Technical Information Center. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from DTIC website. [Link]
-
EDQM. (n.d.). Impurity Control in the European Pharmacopoeia. Retrieved from EDQM. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from SIELC website. [Link]
-
Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from Intertek website. [Link]
-
U.S. Food and Drug Administration. (2021). Establishing Impurity Acceptance Criteria as Part of Specs for DMFs Based on Clinical Relevance. Retrieved from YouTube. [Link]
-
Pang, J. H., Ong, D. Y., & Chiba, S. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. [Link]
Sources
Safety Operating Guide
N-(2-pyridin-3-ylethyl)pyridin-4-amine proper disposal procedures
Executive Summary: The Precautionary Principle
N-(2-pyridin-3-ylethyl)pyridin-4-amine is a bis-heterocyclic secondary amine. In the absence of a compound-specific Safety Data Sheet (SDS) from major vendors, you must treat this substance as a high-hazard research chemical .
Operational safety data is extrapolated from structural analogs (4-aminopyridine, 3-aminopyridine).
-
Primary Hazard: Acute Toxicity (Oral/Dermal) and Skin/Eye Corrosion.[1]
-
Disposal Class: Non-Halogenated Organic Base.
-
Critical Prohibition: NEVER mix with bleach (sodium hypochlorite) or concentrated oxidizing acids.
Chemical Profile & Risk Assessment
To dispose of this chemical safely, you must understand its reactivity profile. It is not merely "organic waste"; it is a functional base.
| Property | Characteristic | Operational Implication |
| Functional Group | Bis-pyridine / Secondary Amine | Basic Nature: Will react exothermically with acids. |
| pKa (Estimated) | ~9.0 (Amine), ~5.2 (Pyridine) | Protons are readily accepted. Keep away from acid waste streams to prevent heat generation. |
| Solubility | Organic Solvents (DMSO, MeOH) | Dispose in organic solvent streams. Poor water solubility implies it will precipitate in aqueous lines (clogging hazard). |
| Toxicity Class | Pyridine Derivative | Neurotoxic Potential: Analogs like 4-aminopyridine are potassium channel blockers. Assume high acute toxicity. |
⚠️ Critical Incompatibilities
-
Sodium Hypochlorite (Bleach): Reaction with the secondary amine generates Chloramines (toxic/carcinogenic vapors).
-
Nitric Acid / Perchloric Acid: Risk of violent oxidation or formation of unstable picrate-like salts.
-
Acid Anhydrides: Vigorous exothermic reaction.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagent, weighing papers, contaminated gloves, spill cleanup materials.
-
Segregation: Do not place in the general trash or biohazard bins.
-
Primary Containment: Place the solid material or contaminated item into a clear, sealable polyethylene bag (Zip-lock type).
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth HDPE (High-Density Polyethylene) jar.
-
Labeling: Apply a hazardous waste label.
-
Chemical Name: "N-(2-pyridin-3-ylethyl)pyridin-4-amine (Solid)"
-
Hazards: Check "Toxic" and "Irritant".
-
-
Disposal Path: High-temperature incineration (via EHS/Contractor).
B. Liquid Waste (Mother Liquors / Reaction Mixtures)
Applicability: HPLC effluent, reaction solvents (DCM, Methanol, DMSO).
-
Stream Selection:
-
Scenario A (Standard): If dissolved in Methanol, Ethanol, or DMSO
Non-Halogenated Organic Waste . -
Scenario B (Extraction): If dissolved in Dichloromethane (DCM) or Chloroform
Halogenated Organic Waste .
-
-
pH Check (Crucial):
-
Before adding to a central carboy, ensure the carboy does not contain concentrated acidic waste (e.g., from an acid workup).
-
Best Practice: Maintain a separate "Basic Organic Waste" carboy if your lab generates significant acid waste.
-
-
Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the container to allow for vapor expansion.
C. Empty Container Management (Triple Rinse Rule)
-
Rinse 1: Add a small volume of compatible solvent (e.g., Methanol). Cap and shake. Decant into Liquid Waste .
-
Rinse 2: Repeat with Methanol. Decant into Liquid Waste .
-
Rinse 3: Repeat with Methanol. Decant into Liquid Waste .
-
Defacement: Cross out the original label. Mark as "Triple Rinsed."
-
Final Disposal: Glass containers can now be discarded in the "Defaced Glass" or "Recycling" bin, depending on institutional policy.
Decision Logic & Workflow
The following diagram illustrates the segregation logic required to prevent cross-reactivity events in the waste stream.
Figure 1: Waste segregation decision tree emphasizing the prevention of Acid-Base reactions in waste containers.
Emergency Spill Response
Scenario: You have spilled 500mg of solid powder on the bench.
-
Evacuate & Alert: Inform nearby colleagues. If dust is airborne, evacuate the lab immediately.
-
PPE Upgrade: Standard lab coat/gloves are insufficient for direct cleanup of toxic powders.
-
Wear double nitrile gloves .
-
Wear a N95 or P100 respirator (if fit-tested) to prevent inhalation of dust.
-
-
Containment: Cover the spill with a damp paper towel (dampened with water or methanol) to prevent dust generation.
-
Cleanup:
-
Wipe up the material using the damp towels.
-
Clean the surface with a mild detergent solution, followed by a water rinse.
-
Do NOT use Bleach.
-
-
Disposal: All cleanup materials go into the Solid Hazardous Waste stream (see Section 3A).
Regulatory & Compliance Context
While specific CAS-level regulation may be pending for this research chemical, it falls under the following frameworks:
-
RCRA (USA): While not explicitly P-listed, it meets the criteria for Characteristic Waste if it exhibits toxicity (D000 series). It must be managed as hazardous waste.[2]
-
EPA Waste Code (Generic): If no specific solvent code applies, label as "Toxic, Organic, N.O.S. (Not Otherwise Specified)" .
-
Sewer Ban: Under 40 CFR 403.5, introduction of pollutants that cause toxic gases (via interaction with other waste) or have a pH < 5.0 (though this is basic) is prohibited.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
PubChem. (n.d.).[3] Compound Summary: Aminopyridine Derivatives (Analogous Hazard Data). National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]
Sources
Personal protective equipment for handling N-(2-pyridin-3-ylethyl)pyridin-4-amine
Executive Safety Assessment: The "Why" Behind the Protocol
Compound Classification: High-Potency Pharmacophore Analog (Presumed Neurotoxin)[1]
N-(2-pyridin-3-ylethyl)pyridin-4-amine contains a 4-aminopyridine (4-AP) core structure.[1] In drug development, 4-AP derivatives are potent potassium channel blockers used to enhance neuromuscular transmission.[1][2][3] Because specific toxicological data for this exact derivative is likely limited, you must apply the Precautionary Principle .[1][4]
Toxicological Logic (SAR Analysis):
-
Neurotoxicity Risk: The 4-aminopyridine moiety is a known convulsant (seizure-inducing agent).[1][5] The addition of the lipophilic ethyl-pyridine linker likely increases blood-brain barrier (BBB) penetration and dermal absorption compared to the parent molecule.[1]
-
Skin Absorption: The molecule is an organic base with moderate lipophilicity.[1] It will readily permeate standard latex and thin nitrile gloves.[1]
-
Inhalation Hazard: As a likely solid amine, dust generation poses a critical respiratory risk.[1]
Core Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) with an Occupational Exposure Band (OEB) of 4 or 5 (containment required) until empirical data proves otherwise.[1]
PPE Selection Matrix
Do not rely on "standard lab PPE."[1] The following matrix is designed to prevent permeation and sensitization.
| Protection Zone | Standard Handling (Closed vials, dilute solutions <10mM) | High-Risk Handling (Weighing powder, synthesis, spills) | Technical Rationale |
| Hand Protection | Double Nitrile (Total thickness > 0.14 mm).[1] Change every 60 mins. | Laminate (Silver Shield/4H) liners under Nitrile outer gloves.[1] | Pyridines are organic solvents/bases that swell rubber.[1] Laminate films provide >8hr breakthrough time against organic amines.[1] |
| Respiratory | Fume Hood (Face velocity 100 fpm).[1] No respirator if sash is low.[1] | P100/OV Respirator (if outside hood) or Powder Containment Hood.[1] | N95 is insufficient for organic vapors or fine amine dusts.[1] P100 captures particulates; OV captures amine vapors.[1] |
| Eye/Face | Chemical Splash Goggles (Indirect Vent).[1] | Face Shield + Splash Goggles.[1] | Amines are caustic.[1] Dust can cause corneal damage.[1] Safety glasses do not seal against airborne dust.[1] |
| Body | Tyvek® Lab Coat (wrist cuffs taped or elastic).[1] | Tyvek® Coverall (Class III, Type 5/6) + Sleeve covers.[1] | Cotton coats absorb amines, creating a secondary exposure source.[1] Disposable non-woven fabrics are required.[1] |
Operational Workflow: Safe Handling Protocol
Phase A: Preparation & Weighing (The Critical Step)
Risk: Static electricity in dry organic powders causes "flying particles" that inhale easily.[1]
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.[1]
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1]
-
Taping: Tape the cuffs of your inner laminate gloves to your lab coat sleeves.[1] Don outer nitrile gloves over the tape.[1]
Phase B: Solubilization
Risk: Exothermic reaction and vapor generation.[1]
-
Solvent Choice: Dissolve in DMSO or Ethanol.[1] Avoid chlorinated solvents (DCM) if possible, as they accelerate glove permeation.[1]
-
Technique: Add solvent to the powder, not powder to solvent, to minimize dust displacement.[1]
-
Vessel: Keep the vial capped whenever not actively dispensing. Pyridine derivatives often have high vapor pressures and distinct, nausea-inducing odors.[1]
Phase C: Decontamination & Waste
Risk: Cross-contamination of "clean" lab areas.[1]
-
Surface Decon: Do not use bleach (can form chloramines).[1]
-
Disposal: Segregate as "Hazardous Waste - Basic/Organic." Do not mix with oxidizers (nitric acid, peroxides) to prevent violent reactions.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the physical state of the compound.
Caption: Decision tree for selecting PPE based on physical state, emphasizing higher protection for solid handling due to neurotoxic dust risks.
Emergency Response: Neurotoxic Exposure
Because this compound is a 4-aminopyridine analog, symptoms of exposure may mimic potassium channel blockade .[1]
-
Immediate Symptoms: Tingling in lips/tongue, difficulty walking (ataxia), tremors, anxiety.[1]
-
Severe Symptoms: Seizures (convulsions), cardiac arrhythmias.[1]
-
First Aid Action:
-
Skin: Wash with soap and water for 15 minutes.[1][7][8] Do not use alcohol (enhances absorption).[1]
-
Ingestion: Do NOT induce vomiting (risk of seizure/aspiration). Transport to ER immediately.
-
Medical Note: Inform EMS that the patient was exposed to a "4-Aminopyridine derivative / Potassium Channel Blocker."[1] Benzodiazepines are the standard countermeasure for 4-AP induced seizures [1].[1]
-
References
-
Stork, C. M., & Hoffman, R. S. (1994).[1] Characterization of 4-aminopyridine overdose. Clinical Toxicology, 32(5), 583-587.[1] Link
-
National Research Council.[1][9][10] (2011).[1][9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][9] Link
-
Ansell Healthcare.[1] (2022).[1][11] Permeation & Degradation Database: Organic Amines. Link
-
PubChem.[1] (n.d.). Compound Summary: 4-Aminopyridine.[1][2][3][5][12] National Library of Medicine.[1] Link[1]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-aminopyridine toxicity: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 6. fishersci.com [fishersci.com]
- 7. geneseo.edu [geneseo.edu]
- 8. actylislab.com [actylislab.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Flinn Scientific [flinnsci.ca]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
